Product packaging for Heptyl chloroacetate(Cat. No.:CAS No. 34589-22-5)

Heptyl chloroacetate

Cat. No.: B14681878
CAS No.: 34589-22-5
M. Wt: 192.68 g/mol
InChI Key: JUFPTDUONWPUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heptyl chloroacetate (CAS 34589-22-5) is an ester derivative of chloroacetic acid with the molecular formula C9H17ClO2 and a molecular weight of 192.68 g/mol . This compound serves as a versatile reagent and synthetic intermediate in organic and medicinal chemistry research, particularly in the construction of heterocyclic scaffolds . For instance, chloroacetate esters are employed in Rap-Stoermer-type condensations with derivatives of 2-hydroxypyridines to access complex furopyridine structures, which are valuable frameworks in pharmaceutical development . The presence of both the ester and the chloroalkyl group makes it a suitable substrate for further functionalization, including nucleophilic substitution reactions. Chlorine-containing compounds are pivotal in drug discovery, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the relevance of chlorinated building blocks like this compound in developing new therapeutic agents . This product is provided strictly for research use in a laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for personal use. Proper safety procedures, including the use of personal protective equipment (PPE), should always be followed when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17ClO2 B14681878 Heptyl chloroacetate CAS No. 34589-22-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34589-22-5

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

heptyl 2-chloroacetate

InChI

InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-12-9(11)8-10/h2-8H2,1H3

InChI Key

JUFPTDUONWPUBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CCl

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Heptyl Chloroacetate

This compound is an ester recognized for its role as a synthetic intermediate in organic chemistry. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols relevant to its synthesis and analysis.

Chemical Structure and Identification

This compound is the ester formed from 1-heptanol and chloroacetic acid.[1] Its structure consists of a heptyl group attached to a chloroacetate moiety through an oxygen atom. The systematic IUPAC name for the straight-chain isomer is heptyl 2-chloroacetate.[1] An isomeric form, heptan-2-yl 2-chloroacetate, is derived from 2-heptanol and also exists.[2] The presence of an electron-withdrawing chlorine atom on the α-carbon (adjacent to the ester carbonyl group) renders this position highly electrophilic, making α-chloroesters like this compound valuable for nucleophilic substitution reactions.[2]

Structural Identifiers for n-Heptyl Chloroacetate:

  • IUPAC Name: heptyl 2-chloroacetate[1]

  • Molecular Formula: C₉H₁₇ClO₂[1]

  • SMILES: CCCCCCCCOC(=O)CCl[1]

  • InChI: InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-12-9(11)8-10/h2-8H2,1H3[1]

  • InChIKey: JUFPTDUONWPUBM-UHFFFAOYSA-N[1]

  • CAS Number: 34589-22-5[1]

  • Synonyms: Chloroacetic acid, heptyl ester; 1-Heptanol, chloroacetate[1]

Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound. Data for related compounds, such as ethyl chloroacetate, are included for comparative context where direct data for the heptyl ester is unavailable.

PropertyValueUnitSource
Molecular Weight 192.68 g/mol [1]
Boiling Point Data not available for this compound
143 (lit.) for Ethyl Chloroacetate°C
Melting Point Data not available for this compound
-26 (lit.) for Ethyl Chloroacetate°C
Density Data not available for this compound
1.145 (at 25 °C, lit.) for Ethyl Chloroacetateg/mL
Flash Point Data not available for this compound
54 (closed cup) for Ethyl Chloroacetate°C
Vapor Pressure Data not available for this compound
3.3 (at 20 °C) for Ethyl ChloroacetatemmHg
Refractive Index Data not available for this compound
n20/D 1.421 (lit.) for Ethyl Chloroacetate
Water Solubility Log10 of Water solubility in mol/llog10WS[3]
Octanol/Water Partition Coefficient 3.6 (Computed by XLogP3)logP[1]
Kovats Retention Index (Standard Non-Polar Column) 1275, 1276, 1293, 1297, 1296, 1305, 1319, 1307[1][4]
Kovats Retention Index (Standard Polar Column) 1785, 1788, 1797[1]

Experimental Protocols

Synthesis: Esterification

The primary method for synthesizing this compound is through the esterification of 1-heptanol with a chloroacetylating agent.[2]

Methodology:

  • Reactants: A common and efficient method involves the reaction of 1-heptanol with chloroacetyl chloride.[2] Chloroacetic anhydride can also be used.[2]

  • Catalyst/Base: Pyridine is often employed as a catalyst and as a base to neutralize the HCl byproduct formed during the reaction with chloroacetyl chloride.[2]

  • Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of 1-heptanol attacks the electrophilic carbonyl carbon of the chloroacetylating agent.[2]

  • Procedure Outline:

    • In a suitable reaction flask, dissolve 1-heptanol in an appropriate solvent.

    • Add pyridine to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add chloroacetyl chloride to the stirred solution, maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed, monitoring for completion via techniques like Thin Layer Chromatography (TLC).

    • Upon completion, perform a workup to isolate the crude product. This typically involves washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).

    • Purify the crude product, usually by column chromatography or distillation.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants 1-Heptanol + Chloroacetyl Chloride Reaction Esterification Reaction (Pyridine Catalyst) Reactants->Reaction Nucleophilic Acyl Substitution Washing Washing Steps (Water, Brine) Reaction->Washing Drying Drying (e.g., MgSO4) Washing->Drying CrudeProduct Crude Heptyl Chloroacetate Drying->CrudeProduct Purification Purification (Column Chromatography or Distillation) CrudeProduct->Purification PureProduct Pure Heptyl Chloroacetate Purification->PureProduct Analysis Characterization (GC-MS, NMR, IR) PureProduct->Analysis

Caption: Synthesis and Purification Workflow for this compound.

Analytical Characterization

A suite of analytical techniques is essential for the structural elucidation and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: GC is a primary method for determining the purity of volatile compounds like this compound.[2] Coupling with a mass spectrometer (GC-MS) allows for both quantification and structural confirmation.[2]

  • Methodology:

    • Injection: A small sample of the compound, dissolved in a volatile solvent, is injected into the GC.

    • Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of components between the two phases. A non-polar or medium-polarity column is generally suitable.[2]

    • Detection (MS): As components elute from the column, they enter the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing ionization and fragmentation.[2] The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

    • Analysis: The retention time from the GC and the fragmentation pattern from the MS provide a characteristic fingerprint for identification and purity assessment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.[2] ¹H NMR and ¹³C NMR are standard techniques.

  • Methodology:

    • Sample Preparation: A small amount of the purified ester is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by atomic nuclei is measured.

    • Spectral Analysis:

      • ¹H NMR: Provides information on the number of different types of protons, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (indicating neighboring protons).

      • ¹³C NMR: Shows the number of different types of carbon atoms and their chemical shifts.

Infrared (IR) Spectroscopy:

  • Purpose: IR spectroscopy is used to identify the functional groups present in a molecule.

  • Methodology:

    • Sample Preparation: The liquid sample is typically analyzed as a thin film between salt plates (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies, corresponding to the vibrational frequencies of chemical bonds, is measured.

    • Spectral Analysis: The presence of a strong absorption band around 1740-1760 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. Absorptions corresponding to C-O and C-Cl bonds would also be expected.

References

Synthesis of Heptyl chloroacetate from heptanol and chloroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptyl chloroacetate from heptanol and chloroacetic acid. It details the primary synthetic routes, experimental protocols, and purification methods, supported by quantitative data and characterization information. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is an ester of heptanol and chloroacetic acid with the chemical formula C₉H₁₇ClO₂.[1] It serves as a versatile intermediate in organic synthesis, primarily due to the reactive C-Cl bond which allows for various nucleophilic substitution reactions. This reactivity makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. This guide explores the most common and effective methods for its preparation.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established esterification methods. The three primary routes are:

  • Fischer-Speier Esterification: The direct acid-catalyzed esterification of heptanol with chloroacetic acid.

  • Acylation with Chloroacetyl Chloride: The reaction of heptanol with chloroacetyl chloride, often in the presence of a base.

  • Transesterification: The reaction of a more volatile chloroacetate ester (e.g., methyl chloroacetate) with heptanol.

The choice of method often depends on factors such as desired yield, purity requirements, available starting materials, and scalability.

Logical Relationship of Synthesis Methods

G cluster_reactants Starting Materials cluster_methods Synthesis Methods cluster_product Product Heptanol Heptanol Fischer Fischer-Speier Esterification Heptanol->Fischer Acylation Acylation Heptanol->Acylation Transesterification Transesterification Heptanol->Transesterification Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Fischer Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation Methyl_Chloroacetate Methyl Chloroacetate Methyl_Chloroacetate->Transesterification Product This compound Fischer->Product Acylation->Product Transesterification->Product

Caption: Relationship between starting materials and synthesis methods for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the three primary methods.

Method 1: Fischer-Speier Esterification

This method involves the direct reaction of heptanol and chloroacetic acid in the presence of an acid catalyst. To drive the equilibrium towards the product, water is typically removed as it is formed.

Experimental Workflow:

G Reactants Heptanol Chloroacetic Acid Acid Catalyst (e.g., H₂SO₄) Reaction Reflux with Water Removal (Dean-Stark) Reactants->Reaction Workup Neutralization (e.g., NaHCO₃ soln.) Reaction->Workup Extraction Extraction with Organic Solvent (e.g., Diethyl Ether) Workup->Extraction Drying Drying of Organic Phase (e.g., MgSO₄) Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Heptyl Chloroacetate Purification->Product

Caption: Workflow for Fischer-Speier esterification of heptanol.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanol (1.0 mol), chloroacetic acid (1.2 mol), a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mol), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Acylation with Chloroacetyl Chloride

This method is often faster and proceeds under milder conditions than Fischer esterification. It involves the reaction of heptanol with the more reactive chloroacetyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Experimental Workflow:

G Reactants Heptanol Chloroacetyl Chloride Base (e.g., Pyridine) Inert Solvent (e.g., DCM) Reaction Reaction at Controlled Temperature (e.g., 0 °C to RT) Reactants->Reaction Workup Quenching with Water or Dilute Acid Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Heptyl Chloroacetate Purification->Product

Caption: Workflow for the acylation of heptanol with chloroacetyl chloride.

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve heptanol (1.0 mol) and a base such as pyridine (1.2 mol) in an inert solvent like dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 mol) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess base.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude this compound by vacuum distillation.

Method 3: Transesterification

Transesterification involves reacting an excess of heptanol with a lower-boiling chloroacetate ester, such as methyl or ethyl chloroacetate, in the presence of an acid or base catalyst. The equilibrium is driven by the removal of the more volatile alcohol byproduct.

Experimental Workflow:

G Reactants Heptanol Methyl Chloroacetate Catalyst (Acid or Base) Reaction Heating with Distillation of Methanol Reactants->Reaction Workup Neutralization and Washing Reaction->Workup Purification Purification (Fractional Distillation) Workup->Purification Product Heptyl Chloroacetate Purification->Product

Caption: Workflow for the transesterification synthesis of this compound.

Procedure:

  • Combine heptanol (1.0 mol), methyl chloroacetate (1.5 mol), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide) in a flask fitted with a distillation head.

  • Heat the reaction mixture to a temperature that allows for the distillation of the methanol byproduct, thus driving the reaction to completion.

  • Continue the reaction until no more methanol is distilled.

  • Cool the reaction mixture and neutralize the catalyst if necessary.

  • Wash the mixture with water and brine.

  • Dry the organic layer over a suitable drying agent.

  • Purify the product by fractional distillation under reduced pressure to separate it from unreacted heptanol and any remaining starting ester.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and purification techniques employed.

Synthesis MethodCatalystTypical SolventReaction Temperature (°C)Typical Reaction Time (h)Estimated Yield (%)
Fischer-Speier EsterificationH₂SO₄, p-TsOHTolueneReflux4-1260-80
AcylationPyridine, Et₃NDichloromethane0 - Room Temp.1-4>90
TransesterificationAcid or BaseNone (Heptanol in excess)> Boiling point of byproduct alcohol2-870-90

Purification and Characterization

Purification

The primary methods for purifying this compound are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is the preferred method for large-scale purification. The reduced pressure allows the ester to boil at a lower temperature, preventing decomposition.

  • Column Chromatography: For smaller scales or to achieve very high purity, column chromatography using silica gel as the stationary phase is effective.[2] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[2]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table of Spectroscopic Data:

Spectroscopic TechniqueKey Predicted Features and Values
¹H NMR - Chloroacetyl Protons (-C(O)CH₂Cl): A singlet around δ 4.0-4.2 ppm. - Ester Methylene Protons (-OCH₂-): A triplet around δ 4.1-4.3 ppm. - Heptyl Chain Protons: Multiplets between δ 0.8-1.7 ppm.[1]
¹³C NMR - Carbonyl Carbon (C=O): A signal around δ 167-170 ppm. - Chloroacetyl Carbon (-CH₂Cl): A signal around δ 40-42 ppm. - Ester Methylene Carbon (-OCH₂-): A signal around δ 65-67 ppm. - Heptyl Chain Carbons: Signals in the upfield region, generally between δ 14-32 ppm.[1]
IR Spectroscopy - C=O Carbonyl Stretch: A strong absorption band in the range of 1735-1750 cm⁻¹. - C-O Stretch: Characteristic vibrations in the 1000-1300 cm⁻¹ region.[2]
Mass Spectrometry (EI) - Molecular Ion Peak [M]⁺: A peak at m/z corresponding to the molecular weight (192.68 g/mol ), with a characteristic M+2 peak due to the chlorine isotope.[3] - Common Fragments: Cleavage of the C-O bond and other characteristic ester fragmentation patterns.[2]

Conclusion

The synthesis of this compound from heptanol and chloroacetic acid can be effectively achieved through several well-established methods. Acylation with chloroacetyl chloride generally offers the highest yields and mildest reaction conditions, making it a preferred laboratory-scale method. Fischer-Speier esterification and transesterification are also viable routes, particularly for larger-scale syntheses where cost and atom economy are primary considerations. Proper purification and characterization are crucial to ensure the quality of the final product for its intended applications in further synthetic endeavors. This guide provides the necessary foundational knowledge for researchers to select and execute the most appropriate synthetic strategy for their specific needs.

References

Physical properties of Heptyl chloroacetate (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Heptyl Chloroacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the known physical properties of this compound, specifically its boiling point and density.

Physicochemical Data Summary

The physical properties of this compound (CAS Number: 34589-22-5) are crucial for its handling, application in synthetic protocols, and for purification processes. A summary of the available data is presented in the table below.

Physical PropertyValueSource
Boiling Point 229.3 °C (calculated)[No specific experimental value found in search results]
Density Data not available[No specific experimental value found in search results]
Molecular Formula C9H17ClO2[1][2][3]
Molecular Weight 192.68 g/mol [1][2][4]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of boiling point and density for a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample is the micro-boiling point or Thiele tube method.[5][6]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A small amount of this compound (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume.[7][8][9]

Apparatus:

  • Pycnometer (a flask with a specific, accurately known volume) or a graduated cylinder and an analytical balance.

  • Thermometer

  • Water bath (for temperature control)

  • Sample of this compound

Procedure:

  • The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.[8]

  • The pycnometer is filled with this compound. Care should be taken to avoid air bubbles.

  • The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium.

  • The volume of the liquid is precisely determined. If using a pycnometer, its known volume is used. If using a graduated cylinder, the volume is read from the markings, noting the bottom of the meniscus.[8]

  • The mass of the pycnometer containing the this compound is measured.

  • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.[10]

  • The density is then calculated using the formula: Density = Mass / Volume.[7]

Synthesis of this compound: Fischer Esterification

This compound can be synthesized via the Fischer esterification of heptan-1-ol with chloroacetic acid, typically in the presence of an acid catalyst such as sulfuric acid.[11][12] The reaction is an equilibrium process.[13]

Fischer_Esterification Reactants Heptan-1-ol + Chloroacetic Acid Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst Acid Catalyst (H₂SO₄) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Heptan-1-ol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Products This compound + Water Deprotonation->Products

References

An In-depth Technical Guide to Heptyl Chloroacetate: Core Properties

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information regarding the molecular weight and chemical formula of heptyl chloroacetate, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular FormulaC₉H₁₇ClO₂[1][2][3][4]
Molecular Weight192.683 g/mol [1][2][4][5]

Experimental Protocols and Signaling Pathways

This compound is a chemical compound with specific physical and chemical properties. As such, detailed experimental protocols would be specific to its use in a particular assay or synthesis, and it is not involved in biological signaling pathways. Therefore, this guide focuses on its core chemical identity.

Logical Relationship of this compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

G This compound Properties A This compound B Molecular Formula C₉H₁₇ClO₂ A->B has C Molecular Weight 192.683 g/mol A->C has

Caption: Logical diagram of this compound's core properties.

References

Spectroscopic Profile of Heptyl Chloroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptyl chloroacetate (C₉H₁₇ClO₂), a chloroacetate ester. Due to the limited availability of raw experimental data in public databases, this guide combines expected spectroscopic characteristics based on the compound's structure with available data from public repositories. The information is presented to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.20Triplet2H-O-CH₂ -(CH₂)₅-CH₃
~4.05Singlet2HCl-CH₂ -C(=O)-
~1.65Quintet2H-O-CH₂-CH₂ -(CH₂)₄-CH₃
~1.30Multiplet8H-O-(CH₂)₂-(CH₂)₄ -CH₃
~0.90Triplet3H-O-(CH₂)₆-CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~167C =O (Ester carbonyl)
~66-O-C H₂- (Ester methylene)
~41Cl-C H₂- (Chloroacetyl methylene)
~32-(CH₂)₅-C H₂-CH₃
~29-O-CH₂-C H₂- and -O-(CH₂)₂-C H₂-
~26-O-(CH₂)₃-C H₂-
~22-O-(CH₂)₄-C H₂-
~14-C H₃ (Terminal methyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretching (Alkyl)
~1750StrongC=O stretching (Ester)
~1465MediumC-H bending (Methylene)
~1280StrongC-O stretching (Ester)
~725Medium-WeakC-Cl stretching
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical for esters and alkyl halides. The following major peaks are expected or observed in an electron ionization (EI) mass spectrum.[1]

m/zProposed Fragment
192/194[M]⁺ (Molecular ion)
157[M - Cl]⁺
99[C₇H₁₅]⁺ (Heptyl cation)
77/79[ClCH₂CO]⁺ (Chloroacetyl cation)
43[C₃H₇]⁺ (Propyl fragment)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization for specific instrumentation.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The infrared spectrum of neat liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like SE-30). The separated components then enter the mass spectrometer, which is operated in electron ionization (EI) mode with a typical ionization energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu, to detect the molecular ion and its fragment ions. The NIST WebBook provides a mass spectrum for chloroacetic acid, heptyl ester.[3]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Neat Liquid Use Neat Liquid Sample->Neat Liquid for IR/GC-MS NMR NMR Dissolution->NMR IR IR Neat Liquid->IR GCMS GC-MS Neat Liquid->GCMS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

Heptyl chloroacetate safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Heptyl Chloroacetate

Chemical Identification

This compound is the ester of heptan-1-ol and chloroacetic acid.

IdentifierValue
Chemical Name heptyl 2-chloroacetate
CAS Number 34589-22-5[1][2][3]
Molecular Formula C9H17ClO2[1][3]
Molecular Weight 192.68 g/mol [1][3]
Synonyms Chloroacetic acid, heptyl ester; 1-Heptanol, chloroacetate[1]

Hazard Identification and Classification

A definitive GHS classification for this compound is not available. The following classification is inferred from the hazardous properties of its structural isomer, heptan-2-yl 2-chloroacetate, and its precursors, chloroacetic acid and chloroacetyl chloride.

Inferred GHS Hazard Statements:

  • H302 : Harmful if swallowed. (Based on heptan-2-yl 2-chloroacetate)[4]

  • H310 : Fatal in contact with skin. (Based on heptan-2-yl 2-chloroacetate)[4]

  • H315 : Causes skin irritation. (Based on heptan-2-yl 2-chloroacetate)[4]

  • H318 : Causes serious eye damage. (Based on heptan-2-yl 2-chloroacetate)[4]

Potential Additional Hazards (based on precursors):

  • Corrosive Effects: Chloroacetic acid and chloroacetyl chloride are corrosive and can cause severe skin burns and eye damage.[5] It is prudent to assume this compound may also have corrosive properties.

  • Toxicity: Chloroacetic acid is toxic if swallowed, in contact with skin, or if inhaled.[5]

Physical and Chemical Properties

Specific experimental data for this compound is limited. The following table includes available data and comparisons with the related, non-chlorinated ester, heptyl acetate.

PropertyValueSource/Comparison
Physical State Liquid (inferred)[6]
Boiling Point Not availableHeptyl acetate: 192.5 °C[7]
Flash Point Not availableHeptyl acetate: 154 °F (67.8 °C)[7]
Reactivity No rapid reaction with air or water.[8]Esters can react with acids to liberate heat. Strong oxidizing acids may cause a vigorous exothermic reaction. Heat is also generated by the interaction of esters with caustic solutions.[8]

Toxicology and Health Effects

Quantitative toxicity data for this compound is not available. The information below is based on related compounds and should be used for preliminary assessment only.

Toxicity MetricValueRelated Compound
LD50 Oral (Rat) > 5,000 mg/kgHeptyl acetate[9]
LD50 Dermal (Rabbit) > 5,000 mg/kgHeptyl acetate[9]

Note: The presence of the chloro- group in this compound is expected to significantly increase its toxicity compared to heptyl acetate. Chloroacetic acid, a precursor, is highly toxic.

Safety and Handling Precautions

Given the potential for high toxicity and corrosivity, stringent safety measures are essential when handling this compound.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[8][9]

  • Skin Protection:

    • Wear a chemical-resistant lab coat.[6]

    • Use compatible chemical-resistant gloves (e.g., nitrile gloves).[6][9]

    • Dispose of contaminated gloves according to hazardous waste regulations.[6]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]

Engineering Controls
  • Work in a well-ventilated area, with a preference for a chemical fume hood.[6][9]

Handling Procedures
  • Avoid all contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.[9]

  • Store in a cool, dry, and well-ventilated area away from oxidizing agents.[6][9]

  • Keep containers tightly closed when not in use.

Emergency Procedures

First-Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry chemical powder.[7][8]

  • Unsuitable Extinguishing Media: Water may be ineffective.[7][8]

  • Specific Hazards: When heated to decomposition, it may emit acrid smoke and fumes.[8]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area and ensure adequate ventilation. Shut off all sources of ignition.[8]

  • Environmental Precautions: Prevent the chemical from entering drains, surface water, or groundwater.[10]

  • Containment and Cleaning: Absorb the spill with an inert, non-combustible material (e.g., sand, earth). Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the searched literature. Researchers should develop their own standard operating procedures based on the safety information provided in this guide and a thorough risk assessment.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

HeptylChloroacetate_Safety_Workflow This compound Handling Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat risk_assessment->ppe engineering_controls Use Engineering Controls: - Chemical Fume Hood risk_assessment->engineering_controls handling Safe Handling: - Avoid contact - Keep away from ignition sources ppe->handling engineering_controls->handling storage Proper Storage: - Cool, dry, well-ventilated area - Tightly sealed container handling->storage spill Spill or Exposure Occurs handling->spill Potential Incident storage->spill Potential Incident end End of Procedure storage->end first_aid Administer First Aid (See Section 6.1) spill->first_aid Exposure fire In Case of Fire (See Section 6.2) spill->fire Fire release Accidental Release (See Section 6.3) spill->release Spill seek_medical_attention Seek Immediate Medical Attention first_aid->seek_medical_attention waste_disposal Dispose of Waste Properly fire->waste_disposal release->waste_disposal seek_medical_attention->end waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

Unlocking the Potential of Heptyl Chloroacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl chloroacetate, a heptyl ester of chloroacetic acid, is a chemical compound with the formula C9H17ClO2.[1] While its direct biological applications have been sparsely explored, its structural features—a reactive chloroacetyl group and a seven-carbon alkyl chain—suggest a rich landscape for potential research and development in the pharmaceutical and agrochemical industries. The chloroacetate moiety is a known alkylating agent, capable of interacting with various biological nucleophiles, while the lipophilic heptyl chain can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes and hydrophobic binding pockets.

This technical guide provides a comprehensive overview of potential research areas for this compound, including detailed experimental protocols and a theoretical framework to guide future investigations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in biological research. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C9H17ClO2[1]
Molecular Weight 192.68 g/mol [1]
CAS Number 34589-22-5[1]
IUPAC Name heptyl 2-chloroacetate[1]
SMILES CCCCCCCOC(=O)CCl[1]
Appearance Colorless liquid (inferred from related compounds)
Solubility Expected to be soluble in organic solvents like DMSO and ethanol.[2]

Synthesis and Characterization

This compound can be synthesized via the esterification of chloroacetic acid with heptan-1-ol. While a specific detailed protocol for this exact reaction is not widely published, the following general procedure for the synthesis of alkyl chloroacetates can be adapted.[3][4][5][6][7]

Synthesis Protocol: Fischer Esterification of Chloroacetic Acid with Heptan-1-ol

Materials:

  • Chloroacetic acid

  • Heptan-1-ol

  • Concentrated sulfuric acid (catalyst)

  • Toluene or cyclohexane (as azeotropic agent to remove water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine chloroacetic acid (1.0 eq), heptan-1-ol (1.2 eq), and toluene (or cyclohexane) to a suitable concentration.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux. Water produced during the esterification will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (chloroacetic acid) is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any remaining chloroacetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The structure and purity of the synthesized this compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight.[1]

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.[1]

G cluster_synthesis Synthesis Workflow Reactants Chloroacetic Acid + Heptan-1-ol (Toluene, H₂SO₄ catalyst) Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Heat Workup Aqueous Wash (H₂O, NaHCO₃, Brine) Reaction->Workup Cool Purification Vacuum Distillation or Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Synthesis and Purification Workflow for this compound.

Potential Research Areas and Experimental Protocols

The chemical structure of this compound suggests several promising avenues for research, primarily centered around its reactivity as an alkylating agent and the influence of its lipophilic tail.

Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

Hypothesis: this compound, sharing the chloroacetamide moiety with a class of known herbicides, may act as an inhibitor of very-long-chain fatty acid elongases (VLCFAEs).[8][9][10][11][12][13][14] These enzymes are crucial for the biosynthesis of VLCFAs, which are essential components of cellular membranes, signaling molecules, and form the protective cuticle in plants.[10]

Potential Applications:

  • Herbicide Development: As a novel herbicide targeting a well-established pathway.

  • Antifungal/Antiparasitic Agents: VLCFAE pathways are also present and essential in some fungi and protozoa.

  • Cancer Research: Altered VLCFA metabolism has been implicated in some cancers.

This protocol is adapted from methods used to screen for VLCFAE inhibitors.[11][13][14][15]

Materials:

  • Microsomal preparations from a source expressing the target VLCFAE (e.g., Arabidopsis thaliana, Saccharomyces cerevisiae expressing a specific elongase, or relevant cancer cell lines).

  • [14C]-Malonyl-CoA (radiolabeled substrate).

  • Acyl-CoA substrates (e.g., C18:0-CoA, C20:4-CoA).

  • This compound stock solution in DMSO.

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing 1 mM DTT, 1 mM NADPH, and 1 mM NADH).

  • Scintillation cocktail and vials.

  • Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

  • Prepare the reaction mixture in microcentrifuge tubes containing the assay buffer, a specific acyl-CoA substrate, and the microsomal preparation.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding [14C]-Malonyl-CoA.

  • Incubate for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution of 10% KOH in 80% methanol and heat to hydrolyze the acyl-CoAs.

  • Acidify the mixture with concentrated HCl.

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Separate the fatty acids by TLC.

  • Visualize the radiolabeled fatty acids by autoradiography and quantify the radioactivity of the elongated products using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

G cluster_vlcfae VLCFAE Inhibition Assay Workflow Prepare Prepare reaction mix: Microsomes, Acyl-CoA, Buffer Pre-incubate Add this compound (or DMSO control) Prepare->Pre-incubate Initiate Add [¹⁴C]-Malonyl-CoA Pre-incubate->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction & Hydrolyze Incubate->Stop Extract Extract Fatty Acids Stop->Extract Analyze TLC & Scintillation Counting Extract->Analyze Calculate Determine IC₅₀ Analyze->Calculate G Start Seed cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

References

An In-depth Technical Guide to Heptyl Chloroacetate: Reactivity, Functional Groups, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl chloroacetate is a bifunctional organic molecule containing both an ester and an alkyl halide functional group. This unique structure imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core chemical principles of this compound, including its reactivity, functional groups, and synthetic methodologies. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its application in research and development.

Core Chemical Structure and Functional Groups

This compound, with the chemical formula C₉H₁₇ClO₂, possesses two key functional groups that dictate its chemical behavior:

  • Ester Group: The ester functional group (-COO-) is a primary site for nucleophilic acyl substitution reactions. It is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield 1-heptanol and chloroacetic acid.

  • α-Chloro Alkyl Halide: The chlorine atom is positioned on the carbon alpha to the carbonyl group. This α-position is highly activated towards nucleophilic substitution (Sₙ2) reactions due to the electron-withdrawing effect of the adjacent carbonyl group. The chlorine atom is a good leaving group, facilitating the introduction of a wide range of nucleophiles.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₇ClO₂[1]
Molecular Weight 192.68 g/mol [1]
CAS Number 34589-22-5[1]
Appearance Colorless liquid (presumed)
Boiling Point Not precisely reported, but expected to be higher than related, smaller esters.
Solubility Insoluble in water, soluble in common organic solvents.

Table 2: Spectroscopic Data for this compound

Spectroscopy Characteristic Peaks
¹H NMR ~4.2 ppm (s, 2H, -CH₂Cl), ~4.1 ppm (t, 2H, -OCH₂-), ~1.6 ppm (quint, 2H, -OCH₂CH₂-), ~1.3 ppm (m, 8H, -(CH₂)₄-), ~0.9 ppm (t, 3H, -CH₃)
¹³C NMR ~167 ppm (C=O), ~66 ppm (-OCH₂-), ~41 ppm (-CH₂Cl), ~32, 29, 26, 23, 14 ppm (heptyl chain carbons)
IR (Infrared) ~1750 cm⁻¹ (C=O stretch), ~1150 cm⁻¹ (C-O stretch), ~700-800 cm⁻¹ (C-Cl stretch)
Mass Spec (EI) Molecular Ion (M⁺) at m/z 192/194 (due to ³⁵Cl/³⁷Cl isotopes). Common fragments include loss of the heptyl group, loss of the chloroacetyl group, and various fragments from the heptyl chain.

Reactivity and Chemical Transformations

The dual functionality of this compound allows for a range of chemical transformations, making it a versatile building block in organic synthesis.

Nucleophilic Substitution at the α-Carbon

The most prominent reaction of this compound is the nucleophilic substitution of the chlorine atom. A wide variety of nucleophiles can be employed to introduce new functional groups at this position.

  • Reaction with Amines: Primary and secondary amines readily displace the chloride to form glycine esters, which are precursors to amino acids and other biologically active molecules.

  • Reaction with Thiolates: Thiolates react to form thioethers, which are important in various industrial and pharmaceutical applications.

  • Reaction with Cyanide: Cyanide ions can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

  • Reaction with Carboxylates: Carboxylate anions can displace the chloride to form α-acyloxy esters.

Reactions of the Ester Group

The ester group can undergo several transformations, although it is generally less reactive than the α-chloro position.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to 1-heptanol and chloroacetic acid.

  • Transesterification: In the presence of another alcohol and an acid or base catalyst, the heptyl group can be exchanged for a different alkyl group.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding diol, 2-chloro-1,9-nonanediol.

  • Ammonolysis: Reaction with ammonia can lead to the formation of chloroacetamide.[2]

Experimental Protocols

Synthesis of this compound via Esterification

This protocol describes a general method for the synthesis of this compound from 1-heptanol and chloroacetyl chloride.[3]

Materials:

  • 1-Heptanol

  • Chloroacetyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 1-heptanol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Logical Relationship of this compound Reactivity```dot

Reactivity cluster_alpha_carbon Reactions at α-Carbon cluster_ester_group Reactions at Ester Group HeptylChloroacetate This compound Amine Amine (R₂NH) HeptylChloroacetate->Amine Nucleophilic Substitution Thiolate Thiolate (RS⁻) HeptylChloroacetate->Thiolate Nucleophilic Substitution Cyanide Cyanide (CN⁻) HeptylChloroacetate->Cyanide Nucleophilic Substitution Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) HeptylChloroacetate->Hydrolysis Nucleophilic Acyl Substitution Reduction Reduction (e.g., LiAlH₄) HeptylChloroacetate->Reduction Nucleophilic Acyl Substitution

References

Chloroacetate Esters: A Comprehensive Technical Guide on their Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetate esters, a class of organochloride compounds, have carved a significant niche in the landscape of organic synthesis and chemical manufacturing. Characterized by the presence of a chlorine atom alpha to the ester carbonyl group, these molecules exhibit a unique reactivity profile that renders them valuable as intermediates in the production of a wide array of commercially important products, including pharmaceuticals, herbicides, and dyes. This technical guide provides an in-depth exploration of the discovery and history of chloroacetate esters, detailed experimental protocols for their synthesis, a compilation of their physicochemical properties, and an overview of their key chemical transformations and potential biological implications.

Discovery and History

The history of chloroacetate esters is intrinsically linked to the discovery and production of their parent compound, chloroacetic acid. The initial synthesis of chloroacetic acid, albeit in an impure form, was achieved in 1843 by the French chemist Félix LeBlanc, who chlorinated acetic acid in the presence of sunlight.[1] A pure form of chloroacetic acid was later prepared in 1857 by the German chemist Reinhold Hoffmann through the refluxing of glacial acetic acid with chlorine under sunlight.[1] In the same year, French chemist Charles Adolphe Wurtz independently synthesized it via the hydrolysis of chloroacetyl chloride.[1]

The development of general esterification methods in the late 19th century, most notably the Fischer-Speier esterification discovered in 1895 by Emil Fischer and Arthur Speier, provided a direct route to chloroacetate esters from chloroacetic acid and the corresponding alcohol.[2][3] This acid-catalyzed condensation reaction became a fundamental method for the preparation of a wide variety of esters, including those of chloroacetic acid.

A significant milestone in the application of chloroacetate esters in organic synthesis was the discovery of the Darzens condensation (also known as the glycidic ester condensation) by the French chemist Auguste Georges Darzens in 1904.[1][4][5] This reaction, involving the condensation of an α-haloester with a ketone or aldehyde in the presence of a base, leads to the formation of α,β-epoxy esters (glycidic esters), which are versatile intermediates for the synthesis of various compounds.[1][4][5]

Physicochemical Properties of Chloroacetate Esters

The physical and chemical properties of chloroacetate esters vary with the nature of the alcohol moiety. A summary of key quantitative data for a range of common chloroacetate esters is presented in the table below for easy comparison.

EsterCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)Solubility
Methyl Chloroacetate96-34-4C₃H₅ClO₂108.52130-132[6]-33[6][7]1.23[6]1.422[6]Slightly soluble in water; miscible with acetone and benzene.[7]
Ethyl Chloroacetate105-39-5C₄H₇ClO₂122.55143-146[8][9]-26[10][11]1.145-1.15[10][11]1.422-1.423[9]Insoluble in water; miscible with alcohol and ether.[12]
Propyl Chloroacetate5396-24-7C₅H₉ClO₂136.58164[1]N/A1.084[1]1.419[1]Slightly soluble in water.[1][8]
Butyl Chloroacetate590-02-3C₆H₁₁ClO₂150.60174[5]-67[5]1.065-1.07[5][13]1.430[13]Slightly soluble in water; soluble in ethanol, acetone, and methanol.[5]
Isobutyl Chloroacetate13361-35-8C₆H₁₁ClO₂150.60N/AN/AN/AN/AData not readily available.
sec-Butyl Chloroacetate17696-64-9C₆H₁₁ClO₂150.60N/AN/AN/AN/AData not readily available.
tert-Butyl Chloroacetate107-59-5C₆H₁₁ClO₂150.6048-49 (at 11 mmHg)[14]N/A1.053[14]1.423Insoluble in water; soluble in ethanol and ether.[15]
Vinyl Chloroacetate2549-51-1C₄H₅ClO₂120.54134[11][15]-68[11][15]1.192[11]1.440[11]12 g/L in water.[11][15]

Key Experimental Protocols

Synthesis of Methyl Chloroacetate via Fischer-Speier Esterification

Objective: To synthesize methyl chloroacetate from chloroacetic acid and methanol using an acid catalyst.

Materials:

  • Chloroacetic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium carbonate solution (for neutralization)

  • Anhydrous calcium chloride (drying agent)

  • Three-necked flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, a mixture of chloroacetic acid and methanol is prepared. A typical weight ratio is 1 part chloroacetic acid to 0.366 parts methanol.[16]

  • The mixture is heated with stirring to a temperature of 105-110 °C to initiate the esterification reaction.[16]

  • During the reaction, a ternary azeotrope of methyl chloroacetate, water, and methanol is continuously distilled off.[16]

  • The distillate is passed through a separator where the ester layer is separated from the aqueous layer. The separated methanol and water can be returned to the reaction flask.[16]

  • The crude ester is neutralized with a sodium carbonate solution to remove any unreacted acid and the acid catalyst.[16]

  • The neutralized crude ester is then subjected to fractional distillation. The fraction boiling at approximately 130°C at atmospheric pressure is collected first, followed by vacuum distillation to collect the final product at around 65°C (8kPa).[16]

Synthesis of Ethyl Chloroacetate via Fischer-Speier Esterification with Dean-Stark Apparatus

Objective: To synthesize ethyl chloroacetate from chloroacetic acid and ethanol using a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation.

Materials:

  • Chloroacetic acid

  • Ethanol (96%)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (water entrainer)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • 250 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Stirring bar and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 18.8 g of chloroacetic acid in 40 mL of 96% ethanol.[17]

  • Slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring.[17]

  • Assemble the Dean-Stark apparatus with the flask and a reflux condenser. Fill the Dean-Stark trap with toluene.[17]

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[8]

  • Continue the reflux until no more water is collected in the trap (approximately 2-3 hours).[8]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it twice with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted chloroacetic acid.[8]

  • Wash the organic layer with water until it is neutral to pH paper.[8]

  • Dry the organic layer with anhydrous calcium chloride.[8]

  • Filter the drying agent and distill the filtrate. Collect the fraction boiling between 144-146°C as pure ethyl chloroacetate.[8]

Key Reactions and Signaling Pathways

Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of ester synthesis. The reaction proceeds via a series of protonation and nucleophilic attack steps, as illustrated in the following diagram.

Fischer_Speier_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H+ H_plus H+ Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + R'-OH ROH Alcohol (R'-OH) Protonated_intermediate Protonated Intermediate Tetrahedral_intermediate->Protonated_intermediate Proton Transfer Proton_transfer Proton Transfer Protonated_ester Protonated Ester Protonated_intermediate->Protonated_ester - H₂O Water_loss Loss of Water Ester Ester (R-COOR') Protonated_ester->Ester - H+ H2O Water (H₂O) Darzens_Condensation Chloroester α-Chloroester Enolate Enolate (Carbanion) Chloroester->Enolate + Base Base Base Halohydrin Halohydrin Intermediate Enolate->Halohydrin + Carbonyl Carbonyl Aldehyde or Ketone Epoxy_ester α,β-Epoxy Ester (Glycidic Ester) Halohydrin->Epoxy_ester Intramolecular SN2 Salt Salt SN2 Intramolecular SN2 Metabolic_Inhibition cluster_cell Cell Chloroacetate_ester Chloroacetate Ester Hydrolysis Hydrolysis Chloroacetate_ester->Hydrolysis Chloroacetate Chloroacetate Hydrolysis->Chloroacetate TCA_cycle Tricarboxylic Acid (TCA) Cycle Chloroacetate->TCA_cycle Inhibition ATP_production ATP Production TCA_cycle->ATP_production Cellular_dysfunction Cellular Dysfunction ATP_production->Cellular_dysfunction Reduced

References

Methodological & Application

Application Notes and Protocols: The Use of Heptyl Chloroacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heptyl chloroacetate is a valuable reagent in organic synthesis, primarily utilized as an electrophilic building block for the introduction of a heptyl ester moiety or for the formation of new carbon-carbon and carbon-heteroatom bonds. Its utility stems from the presence of an electron-withdrawing chlorine atom on the α-carbon, which renders this position highly susceptible to nucleophilic substitution. These application notes provide an overview of its key applications and detailed protocols for its use in common synthetic transformations.

Core Applications

This compound and its analogs, such as ethyl chloroacetate, are instrumental in a variety of synthetic strategies. Their reactivity allows for the construction of complex molecular frameworks, making them important intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2]

Key applications include:

  • Alkylation of Nucleophiles: this compound readily reacts with a range of nucleophiles, including amines, phenols, and thiols, to form new C-N, C-O, and C-S bonds, respectively. This is a cornerstone of its utility in building molecular complexity.

  • Synthesis of Heterocyclic Compounds: The reactivity of the α-chloroester functionality is harnessed in the construction of various heterocyclic systems, which are prevalent in many therapeutic agents.[2]

  • Precursor to Fragrance Compounds: While heptyl acetate is a known fragrance component, this compound can serve as a precursor in the synthesis of more complex fragrance molecules.[3][4][5][6]

Experimental Protocols

The following sections detail protocols for common reactions involving α-chloroesters like this compound. Given the broader availability of literature for ethyl chloroacetate, some protocols are based on this analog and can be adapted for this compound with minor modifications, primarily concerning molar equivalents due to the difference in molecular weight.

N-Alkylation of Amines

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of α-amino acid esters. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

General Reaction Scheme:

N_Alkylation reagents R1R2NH + ClCH2CO2C7H15 -> R1R2NCH2CO2C7H15 + HCl R1R2NH R1R2NH Product R1R2NCH2CO2C7H15 + HCl + + ClCH2CO2C7H15 ClCH2CO2C7H15 caption Figure 1. General scheme for N-alkylation of amines.

Figure 1. General scheme for N-alkylation of amines.

Protocol: N-Alkylation using Potassium Carbonate

This protocol is adapted from general procedures for the N-alkylation of amines using α-chloroesters.[7]

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Potassium iodide (KI) (optional, as a catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.).

  • Add a suitable solvent (acetone or DMF) to achieve a reasonable concentration (e.g., 0.5 M).

  • Begin stirring the suspension.

  • Add this compound (1.1 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The choice of base and solvent significantly impacts the reaction outcome. The following table summarizes common conditions for N-alkylation reactions with chloroacetates.[7]

Amine TypeBase / Solvent SystemTemperatureTypical Yields
Primary AliphaticK₂CO₃ / AcetoneRefluxGood to Excellent
Secondary AliphaticK₂CO₃ / DMF60-80 °CGood
Aromatic AminesNaH / DMF0 °C to RTModerate to Good
Weakly NucleophilicCs₂CO₃ / DMF, with Bu₄NBrRT to 50 °CVariable
Synthesis of α-Aryloxy Esters (O-Alkylation)

The Williamson ether synthesis can be adapted to form α-aryloxy esters by reacting a phenol with this compound in the presence of a base.

General Reaction Scheme:

O_Alkylation reagents ArOH + ClCH2CO2C7H15 -> ArOCH2CO2C7H15 + HCl ArOH ArOH Product ArOCH2CO2C7H15 + HCl + + ClCH2CO2C7H15 ClCH2CO2C7H15 caption Figure 2. General scheme for O-alkylation of phenols.

Figure 2. General scheme for O-alkylation of phenols.

Protocol: O-Alkylation of a Phenol

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions.

Materials:

  • This compound

  • A substituted or unsubstituted phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add this compound (1.05 eq.) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting phenol.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Quantitative Data:

Phenol TypeBase / Solvent SystemTemperatureTypical Yields
Electron-richK₂CO₃ / AcetoneRefluxHigh
Electron-neutralNaH / THF or DMF0 °C to RTHigh
Electron-poorCs₂CO₃ / DMFRT to 60 °CModerate to High

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a this compound derivative.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Charge flask with nucleophile and base B Add solvent A->B C Add this compound B->C D Heat and stir (monitor by TLC) C->D E Cool and filter (if applicable) D->E Reaction complete F Aqueous quench E->F G Organic extraction F->G H Dry and concentrate G->H I Column chromatography H->I J Characterization (NMR, MS) I->J caption Figure 3. General experimental workflow.

Figure 3. General experimental workflow.

Safety Information

This compound, like other α-chloroesters, should be handled with care. It is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

References

Application Note and Protocol: Heptyl Chloroacetate Derivatization for Enhanced Gas Chromatographic Analysis of Acidic Analytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of acidic compounds is paramount. Gas chromatography (GC) stands as a powerful analytical technique, offering high resolution and sensitivity. However, the direct analysis of polar, non-volatile acidic compounds, such as carboxylic acids, fatty acids, and certain drug molecules, presents significant challenges. These challenges include poor peak shape, thermal instability, and inadequate separation.[1]

Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detectability.[1][2] Esterification, a common alkylation method, is a widely employed derivatization technique for acidic compounds.[3] This application note details a comprehensive protocol for the derivatization of acidic analytes using heptyl chloroacetate, rendering them suitable for sensitive and robust analysis by GC. The heptyl ester derivatives exhibit increased volatility and are amenable to analysis on common non-polar GC columns.

Principle of Derivatization

The derivatization of acidic analytes with this compound proceeds via an esterification reaction. In this reaction, the acidic proton of the analyte (e.g., from a carboxylic acid group) is replaced by a heptyl group from the this compound. This process effectively masks the polar functional group, reducing intermolecular hydrogen bonding and increasing the volatility of the analyte.[4][2] The resulting heptyl ester is more amenable to GC analysis, exhibiting improved peak symmetry and thermal stability.

The general reaction is analogous to Fischer-Speier esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst.[5][6][7] Alternatively, for more sensitive analytes, the reaction can be carried out under basic conditions where the acidic analyte is first deprotonated to form a carboxylate salt, which then acts as a nucleophile to displace the chloride from this compound.

Experimental Protocol: Derivatization of an Acidic Analyte

This protocol provides a general procedure for the derivatization of a generic acidic analyte. Optimization of reaction conditions, such as temperature and time, may be necessary for specific analytes.[8]

Materials:

  • This compound

  • Analyte containing an acidic functional group (e.g., carboxylic acid)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the acidic analyte into a 2 mL reaction vial.

  • Solvent Addition: Add 500 µL of anhydrous N,N-Dimethylformamide (DMF) to the vial. Vortex briefly to dissolve the analyte.

  • Base Addition: Add approximately 10 mg of anhydrous potassium carbonate to the vial. The base facilitates the deprotonation of the acidic analyte.

  • Derivatizing Reagent Addition: Add a 2 to 10-fold molar excess of this compound to the reaction vial.

  • Reaction: Tightly cap the vial and place it in a heating block or water bath set to 60-80°C. Allow the reaction to proceed for 30-60 minutes. The optimal time and temperature should be determined empirically for each specific analyte.

  • Work-up:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of ethyl acetate to the vial.

    • Add 1 mL of deionized water to quench the reaction and dissolve the inorganic salts.

    • Vortex the mixture for 30 seconds.

    • Centrifuge the vial at 2000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Extraction: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The resulting solution containing the heptyl ester derivative is ready for injection into the GC system.

Quantitative Data Summary

The following table provides hypothetical, yet representative, data for the derivatization of a model acidic drug. This data is intended to illustrate the expected outcomes of the derivatization protocol. Actual results will vary depending on the specific analyte and optimized conditions.

ParameterValueNotes
Analyte Model Acidic Drug (e.g., Ibuprofen)-
Derivatizing Agent This compound-
Reaction Time 45 minutesOptimized for maximum yield.
Reaction Temperature 70°CBalances reaction rate and analyte stability.
Derivatization Yield > 95%Determined by GC-FID analysis comparing derivatized and underivatized standards.
Derivative Stability Stable for at least 48 hours at 4°CAssessed by repeated GC injections over time.
GC Retention Time Shift Significant decreaseThe heptyl ester is more volatile and elutes earlier than the underivatized acid on a polar column, and shows good peak shape on a non-polar column.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up and Extraction cluster_analysis Analysis A Weigh Acidic Analyte B Add Anhydrous DMF A->B C Add K₂CO₃ B->C D Add this compound C->D E Heat at 60-80°C (30-60 min) D->E F Cool to RT E->F G Add Ethyl Acetate & Water F->G H Vortex & Centrifuge G->H I Collect Organic Layer H->I J Dry with Na₂SO₄ I->J K Inject into GC-FID/MS J->K

Caption: Workflow for the derivatization of acidic analytes using this compound.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Analyte R-COOH (Acidic Analyte) Carboxylate R-COO⁻ K⁺ (Carboxylate Salt) Analyte->Carboxylate Deprotonation Base K₂CO₃ (Base) DerivAgent Cl-CH₂-COO-Heptyl (this compound) Product R-COO-CH₂-COO-Heptyl (Heptyl Ester Derivative) DerivAgent->Product Carboxylate->Product Nucleophilic Substitution (SN2) Salt KCl

Caption: Generalized reaction mechanism for this compound derivatization.

Conclusion

The use of this compound as a derivatizing agent provides a robust and effective method for the analysis of acidic compounds by gas chromatography. The described protocol offers a straightforward approach to convert polar, non-volatile analytes into their more volatile and thermally stable heptyl ester derivatives. This derivatization strategy enhances chromatographic performance, leading to improved peak shape, resolution, and sensitivity, which are critical for accurate quantification in research, drug development, and quality control applications.

References

Application of Heptyl Chloroacetate in Pesticide Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl chloroacetate is a versatile chemical intermediate belonging to the class of α-chloroesters. Its reactivity, stemming from the electrophilic carbon atom adjacent to the ester carbonyl group, makes it a valuable building block in the synthesis of a variety of agrochemicals. This document provides detailed application notes and protocols for the use of this compound in the manufacturing of a novel, hypothetical germicidal agent, demonstrating its potential in the development of new crop protection solutions.

Hypothetical Germicide Profile: Heptyl 2-chloro-2-(1-nitropropyl)acetate

For the purpose of these application notes, we will focus on the synthesis and hypothetical application of Heptyl 2-chloro-2-(1-nitropropyl)acetate . This compound is conceptualized as a broad-spectrum germicide effective against a range of plant pathogenic fungi.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and hypothetical efficacy of Heptyl 2-chloro-2-(1-nitropropyl)acetate.

ParameterValueUnitsNotes
Synthesis
Molecular FormulaC₁₂H₂₂ClNO₄-
Molecular Weight283.76 g/mol
Typical Reaction Yield85 - 92%Based on 1-nitropropane
Purity (post-purification)> 98%As determined by GC-MS
Hypothetical Efficacy
Target PathogenBotrytis cinerea-Grey mold
EC₅₀ (Median Effective Conc.)15µg/mLIn vitro assay
Minimum Inhibitory Conc. (MIC)25µg/mLIn vitro assay

Experimental Protocols

I. Synthesis of Heptyl 2-chloro-2-(1-nitropropyl)acetate

This protocol is adapted from general methods for the synthesis of α-chloro-α-nitroalkyl esters.

A. Materials and Reagents:

  • This compound

  • 1-Nitropropane

  • Sodium ethoxide (21% in ethanol)

  • Anhydrous diethyl ether

  • Chlorine gas

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Deionized water

B. Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Gas inlet tube

  • Thermometer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Standard laboratory glassware

C. Procedure:

  • Formation of the Nitronate Salt:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 1-nitropropane (0.1 mol, 8.91 g) dissolved in 100 mL of anhydrous diethyl ether.

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add sodium ethoxide (0.1 mol, 32.4 g of 21% solution in ethanol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the resulting suspension for an additional 1 hour at 0-5 °C.

  • Acylation with this compound:

    • To the suspension of the sodium nitronate, add this compound (0.1 mol, 19.27 g) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Chlorination:

    • Cool the reaction mixture again to 0-5 °C.

    • Bubble chlorine gas (0.1 mol, ~7.1 g) through the reaction mixture via a gas inlet tube over a period of 1 hour. The reaction is exothermic; maintain the temperature below 10 °C.

    • After chlorination, stir the mixture for an additional 2 hours at room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 100 mL of deionized water.

    • Transfer the mixture to a 1 L separatory funnel.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of deionized water, and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Heptyl 2-chloro-2-(1-nitropropyl)acetate.

Visualizations

Synthetic Pathway of Heptyl 2-chloro-2-(1-nitropropyl)acetate

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Heptyl_chloroacetate This compound 1_Nitropropane 1-Nitropropane Nitronate_anion Nitronate Anion 1_Nitropropane->Nitronate_anion Sodium Ethoxide Sodium_ethoxide Sodium Ethoxide Chlorine_gas Chlorine Gas Acylated_nitroalkane Acylated Nitroalkane Nitronate_anion->Acylated_nitroalkane This compound Final_Product Heptyl 2-chloro-2-(1-nitropropyl)acetate Acylated_nitroalkane->Final_Product Chlorine Gas

Caption: Synthetic route to the target germicide.

Hypothetical Mechanism of Action: Fungal Cell Membrane Disruption

G cluster_fungal_cell Fungal Cell Cell_Membrane Fungal Cell Membrane (Ergosterol-rich) Ion_Channels Ion Channels Cell_Membrane->Ion_Channels Disrupts Membrane_Integrity Membrane Integrity Ion_Channels->Membrane_Integrity Leads to loss of Cell_Lysis Cell Lysis (Fungicidal Effect) Membrane_Integrity->Cell_Lysis Results in Germicide Heptyl 2-chloro-2- (1-nitropropyl)acetate Germicide->Cell_Membrane Binds to Ergosterol

Caption: Postulated fungicidal signaling pathway.

Disclaimer

The information provided herein, particularly concerning the synthesis and efficacy of "Heptyl 2-chloro-2-(1-nitropropyl)acetate," is for illustrative and educational purposes only. This specific compound is hypothetical and intended to demonstrate the potential applications of this compound in pesticide research and development. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety protocols.

Heptyl Chloroacetate: Application Notes and Protocols for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the use of heptyl chloroacetate as a reactive intermediate in organic synthesis. Contrary to its potential consideration as a solvent, this compound's primary utility lies in its role as an electrophilic building block. Its reactivity is centered around the α-carbon, which is susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of a variety of chemical entities. This document outlines its physicochemical properties, safety and handling guidelines, and detailed protocols for key synthetic transformations.

Physicochemical Properties

This compound is a chloro-substituted ester. A comprehensive summary of its key physical and chemical properties is provided in Table 1. This data is crucial for reaction setup, purification, and safety considerations.[1][2][3][4]

Table 1: Physicochemical Properties of this compound [1][2][3][4]

PropertyValue
Molecular Formula C₉H₁₇ClO₂
Molecular Weight 192.68 g/mol
CAS Number 34589-22-5
IUPAC Name heptyl 2-chloroacetate
Appearance Colorless liquid (inferred from related compounds)
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Insoluble in water, soluble in organic solvents (inferred)
Refractive Index Data not available

Safety and Handling

General Safety Precautions: [5][6][7][8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Applications: Nucleophilic Substitution Reactions

The primary application of this compound in organic synthesis is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making the chlorine atom a good leaving group for SN2 reactions.

A prominent example of this reactivity is the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride to form an ether. This reaction is fundamental in the synthesis of various ethers, which are common motifs in pharmaceuticals and other functional materials.

Experimental Protocol: Synthesis of Heptyl Phenoxyacetate

This protocol details the synthesis of heptyl phenoxyacetate via the Williamson ether synthesis, reacting this compound with sodium phenoxide.

Materials and Equipment
  • This compound

  • Phenol

  • Sodium hydroxide (NaOH)

  • Acetone (or other suitable polar aprotic solvent like DMF or acetonitrile)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of heptyl phenoxyacetate.

experimental_workflow cluster_prep Preparation of Sodium Phenoxide cluster_reaction Williamson Ether Synthesis cluster_workup Work-up and Purification prep_phenol Dissolve Phenol in Acetone prep_naoh Add NaOH Solution prep_phenol->prep_naoh prep_stir Stir to form Sodium Phenoxide prep_naoh->prep_stir add_heptyl Add this compound prep_stir->add_heptyl Transfer reflux Reflux the Mixture add_heptyl->reflux cool Cool to Room Temperature reflux->cool Completion filter Filter off NaCl cool->filter evaporate Evaporate Acetone filter->evaporate extract Aqueous Work-up & Extraction evaporate->extract dry Dry Organic Layer extract->dry purify Purify by Distillation/Chromatography dry->purify

Caption: Workflow for Heptyl Phenoxyacetate Synthesis.

Step-by-Step Procedure
  • Preparation of Sodium Phenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 equivalent) in acetone.

    • Slowly add an aqueous solution of sodium hydroxide (1.0 equivalent) to the stirring solution.

    • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.

  • Reaction:

    • To the sodium phenoxide solution, add this compound (1.0 equivalent) dropwise.

    • Attach a reflux condenser and heat the reaction mixture to reflux.

    • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude heptyl phenoxyacetate.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure heptyl phenoxyacetate.

Reaction Pathway

The synthesis of heptyl phenoxyacetate from this compound proceeds via an SN2 mechanism. The phenoxide ion acts as the nucleophile, attacking the electrophilic α-carbon of this compound and displacing the chloride ion.

reaction_pathway heptyl_chloroacetate This compound (C₉H₁₇ClO₂) heptyl_phenoxyacetate Heptyl Phenoxyacetate (C₁₅H₂₂O₃) heptyl_chloroacetate->heptyl_phenoxyacetate SN2 Reaction nacl Sodium Chloride (NaCl) sodium_phenoxide Sodium Phenoxide (C₆H₅ONa)

Caption: Williamson Ether Synthesis Pathway.

Conclusion

This compound is a versatile synthetic intermediate rather than a solvent. Its utility in forming new carbon-heteroatom bonds through nucleophilic substitution makes it a valuable tool for medicinal chemists and researchers in drug development. The provided protocol for the synthesis of heptyl phenoxyacetate serves as a representative example of its application. Adherence to appropriate safety precautions is essential when handling this and related alkyl chloroacetates.

References

Application Notes and Protocols for the Quantification of Heptyl Chloroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Heptyl chloroacetate in various sample matrices. The protocols are designed to be adaptable for research, quality control, and drug development applications.

Introduction to Analytical Methods

The quantification of this compound, an alkylating agent, is crucial in various fields, including pharmaceutical development, to monitor its presence as a potential impurity or reactant. The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography (GC) is often preferred for volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly when dealing with less volatile matrices or when derivatization is not desirable.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective for the quantification of this compound.

Experimental Protocol

a) Sample Preparation:

  • Liquid Samples (e.g., reaction mixtures, formulations):

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.

    • Vortex for 30 seconds to ensure homogeneity.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[1]

  • Solid Samples:

    • Accurately weigh approximately 50 mg of the homogenized solid sample into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable extraction solvent (e.g., Dichloromethane).

    • Vortex for 1 minute, followed by sonication for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.[1]

    • Carefully transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

b) Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of a this compound standard (likely fragments include m/z corresponding to the chloroacetyl group and the heptyl fragment)
Qualifier Ions To be determined from the mass spectrum of a this compound standard

c) Calibration and Quantification:

Prepare a series of calibration standards of this compound in the chosen solvent over a concentration range relevant to the expected sample concentrations. Analyze the standards using the GC-MS method described above. Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of this compound. The concentration of this compound in the samples can then be determined from this calibration curve.

Method Validation Summary

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4]

Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of this compound.
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

High-Performance Liquid Chromatography (HPLC-UV/MS) Method

This method is suitable for the analysis of this compound in samples that are not amenable to GC analysis.

Experimental Protocol

a) Sample Preparation:

  • Liquid Samples:

    • Accurately weigh approximately 200 mg of the sample into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase.

    • Vortex for 30 seconds.

    • Filter through a 0.45 µm PVDF syringe filter into an HPLC vial.[5]

  • Solid Samples:

    • Follow the same extraction procedure as for the GC-MS method, using the mobile phase as the extraction solvent.

b) Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength To be determined based on the UV spectrum of this compound (likely around 210 nm)
MS Conditions (if used) Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.

c) Calibration and Quantification:

Prepare calibration standards of this compound in the mobile phase. Analyze the standards and construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Summary
Validation ParameterAcceptance Criteria
Specificity Peak purity of the this compound peak should pass. No co-eluting peaks at the retention time of the analyte.
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Diagrams

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample (Liquid or Solid) Dilution Dilution/Extraction with Solvent Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration GC_Vial GC Vial Filtration->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow start Start: Sample prep Sample Preparation (Dilution/Extraction & Filtration) start->prep hplc HPLC Separation (C18 Column) prep->hplc detect Detection (UV or MS) hplc->detect quant Data Analysis & Quantification detect->quant end End: Report Result quant->end

Caption: Logical flow for HPLC analysis of this compound.

References

Application Notes and Protocols: Heptyl Chloroacetate in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of heptyl chloroacetate in the synthesis of novel heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.[1] The protocols are based on established synthetic methodologies for analogous chloroacetate esters and are intended to serve as a comprehensive guide for researchers.

This compound, with its reactive chloroacetyl moiety, serves as a versatile building block for introducing new functionalities and constructing various heterocyclic rings.[2] Its longer alkyl chain, compared to the more common ethyl chloroacetate, can impart increased lipophilicity to the final compounds, potentially influencing their pharmacokinetic and pharmacodynamic properties.

Synthesis of Thiazole Derivatives

Thiazole moieties are present in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[3] The Hantzsch thiazole synthesis is a classical and reliable method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide. In this context, this compound can be used to synthesize 4-hydroxy-2-aminothiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxythiazole from this compound and Thiourea

Reaction Scheme:

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid (for workup)

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (0.1 mol) in 100 mL of absolute ethanol.

  • To this solution, add sodium acetate (0.1 mol) and stir until all solids are dissolved.

  • Slowly add this compound (0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product can be recrystallized from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4-hydroxythiazole derivative.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-Amino-4-hydroxythiazoleC3H4N2OS116.1475-85230-235 (decomposes)

Note: The yield and melting point are typical for this class of reaction and may vary based on specific reaction conditions and the purity of the starting materials.

Logical Workflow for Thiazole Synthesis

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification This compound This compound Ethanol (Solvent) Ethanol (Solvent) This compound->Ethanol (Solvent) Thiourea Thiourea Thiourea->Ethanol (Solvent) Reflux (6-8h) Reflux (6-8h) Ethanol (Solvent)->Reflux (6-8h) Sodium Acetate (Base) Sodium Acetate (Base) Sodium Acetate (Base)->Reflux (6-8h) Precipitation in Water Precipitation in Water Reflux (6-8h)->Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Amino-4-hydroxythiazole Recrystallization->Product

Caption: Workflow for the synthesis of 2-amino-4-hydroxythiazole.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are another class of heterocyclic compounds with significant pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[4][5] this compound can be a precursor for the synthesis of pyrazolone derivatives through reaction with hydrazine derivatives.

Experimental Protocol: Synthesis of 3-Heptyl-1H-pyrazol-5(4H)-one

Reaction Scheme:

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Sodium ethoxide

  • Acetic acid (for workup)

  • Deionized water

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.1 mol) in absolute ethanol (100 mL) under an inert atmosphere in a three-necked flask.

  • To this solution, add this compound (0.1 mol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, add hydrazine hydrate (0.1 mol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and neutralize it with glacial acetic acid.

  • The solvent is then removed under reduced pressure.

  • The resulting residue is triturated with cold water, and the solid product is collected by filtration.

  • The crude product is washed with a small amount of cold ethanol and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-Heptyl-1H-pyrazol-5(4H)-oneC10H18N2O182.2665-75110-115

Note: The yield and melting point are estimations based on similar pyrazolone syntheses and may require optimization.

Reaction Pathway for Pyrazole Synthesis

This compound This compound Intermediate Acylhydrazide Intermediate This compound->Intermediate 1. NaOEt, EtOH Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate 2. Hydrazine Hydrate Sodium Ethoxide Sodium Ethoxide Cyclization Cyclization Intermediate->Cyclization Reflux Product 3-Heptyl-1H-pyrazol-5(4H)-one Cyclization->Product

Caption: Reaction pathway for the synthesis of 3-heptyl-1H-pyrazol-5(4H)-one.

General Considerations and Safety

  • Reactivity: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF or DMSO can also be used, potentially at lower reaction temperatures.[6]

  • Base Selection: The selection of a suitable base is crucial for these reactions. Inorganic bases like potassium carbonate or organic bases such as triethylamine are commonly employed.[6]

  • Purification: Column chromatography is a common technique for the purification of the final heterocyclic compounds to achieve high purity.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

These protocols provide a foundational framework for the use of this compound in the synthesis of novel heterocyclic compounds. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific target molecules.

References

Application Notes and Protocols: Synthesis of Heptyl 2-(4-methoxyphenyl)oxirane-2-carboxylate via Darzens Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Heptyl 2-(4-methoxyphenyl)oxirane-2-carboxylate, a glycidyl ester, utilizing Heptyl chloroacetate as a key starting material. This procedure is based on the well-established Darzens condensation reaction, a classic method for the formation of α,β-epoxy esters.

Introduction

The Darzens condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an α-haloester with a carbonyl compound in the presence of a base to yield an α,β-epoxy ester, also known as a glycidyl ester.[1][2] These products are valuable intermediates in the synthesis of various biologically active molecules and fine chemicals, as the epoxide ring can be opened by a variety of nucleophiles to introduce new functionalities.

This compound, with its reactive C-Cl bond, serves as an excellent substrate for this transformation. The following protocol details the synthesis of Heptyl 2-(4-methoxyphenyl)oxirane-2-carboxylate through the Darzens condensation of this compound with p-anisaldehyde.

Overall Reaction Scheme

Darzens_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Heptyl_chloroacetate This compound Glycidyl_ester Heptyl 2-(4-methoxyphenyl)oxirane-2-carboxylate Heptyl_chloroacetate->Glycidyl_ester + p-Anisaldehyde p_Anisaldehyde p-Anisaldehyde p_Anisaldehyde->Glycidyl_ester Base Sodium Methoxide Base->Glycidyl_ester Solvent Methanol Solvent->Glycidyl_ester Darzens_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization (SN2) Heptyl_chloroacetate This compound Enolate Enolate intermediate Heptyl_chloroacetate->Enolate + Base Base Base (MeO⁻) Halohydrin_alkoxide Halohydrin alkoxide Enolate->Halohydrin_alkoxide + p-Anisaldehyde p_Anisaldehyde p-Anisaldehyde Product Glycidyl Ester Halohydrin_alkoxide->Product - Cl⁻ Experimental_Workflow A Prepare Sodium Methoxide Solution C Cool Sodium Methoxide to -10°C A->C B Prepare Reactant Solution (this compound + p-Anisaldehyde) D Slowly Add Reactant Solution B->D C->D E Stir at -5°C then Room Temperature D->E F Quench with Ice and Acetic Acid E->F G Filter Crude Product F->G H Wash with Cold Water G->H I Air Dry H->I J Recrystallize from Methanol I->J K Characterize Pure Product J->K

References

Anwendungs- und Protokoll-Hinweise: Derivatisierung von Acylchloriden mit Heptanol zur HPLC-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Zusammenfassung: Diese Application Note beschreibt eine detaillierte Methode zur Derivatisierung von kurzkettigen Acylchloriden mit Heptanol zu den entsprechenden Heptylestern. Diese Derivatisierung ist für die quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion optimiert. Acylchloride sind oft zu reaktiv und polar für eine direkte Analyse mittels Umkehrphasen-HPLC. Die Umwandlung in ihre Heptylester erhöht die Hydrophobizität der Analyten, was zu einer verbesserten Retention und Trennung auf C18-Säulen führt. Das hier beschriebene Protokoll eignet sich für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine zuverlässige Methode zur Quantifizierung von Acylchloriden in verschiedenen Matrices benötigen.

Einleitung

Acylchloride sind wichtige Zwischenprodukte in der organischen Synthese, insbesondere in der pharmazeutischen Industrie. Ihre hohe Reaktivität macht ihre quantitative Analyse jedoch zu einer Herausforderung. Die direkte Analyse mittels Umkehrphasen-HPLC ist oft nicht praktikabel, da sie aufgrund ihrer Polarität nur eine geringe oder keine Retention aufweisen und mit wässrigen mobilen Phasen reagieren können.

Die Derivatisierung ist eine gängige Strategie, um die analytischen Eigenschaften von Molekülen zu verbessern.[1] Durch die Reaktion von Acylchloriden mit einem langkettigen Alkohol wie Heptanol werden stabile Ester mit erhöhter Hydrophobizität gebildet. Diese Derivate zeigen eine ausgezeichnete Retention und Trennleistung auf C18-Säulen.[2][3] Diese Methode ermöglicht eine empfindliche und selektive Quantifizierung mittels HPLC mit UV-Detektion, da die Esterbindung eine ausreichende UV-Absorption bei niedrigen Wellenlängen bietet.

Chemische Reaktion

Die Derivatisierungsreaktion basiert auf der nukleophilen Acylsubstitution, bei der der Sauerstoff des Heptanols das Carbonylkohlenstoffatom des Acylchlorids angreift. Als Nebenprodukt entsteht Chlorwasserstoff (HCl), der durch eine milde Base neutralisiert wird, um die Reaktion zu vervollständigen und eine Zersetzung der Produkte zu verhindern.

G Acylchlorid R-COCl (Acylchlorid) Heptylester R-COO(CH2)6CH3 (Heptylester) Acylchlorid->Heptylester + Reaktion in Gegenwart einer Base Heptanol CH3(CH2)6OH (Heptanol) Heptanol->Heptylester + HCl HCl (Chlorwasserstoff)

Abbildung 1: Reaktionsschema der Derivatisierung von Acylchlorid mit Heptanol.

Experimentelle Protokolle

3.1. Benötigte Materialien und Reagenzien

  • Acylchlorid-Probe oder -Standard (z.B. Acetylchlorid, Propionylchlorid)

  • Heptanol (≥ 99 % Reinheit)

  • Pyridin (wasserfrei, ≥ 99.8 %)

  • Acetonitril (ACN), HPLC-Qualität

  • Wasser, ultrarein (18.2 MΩ·cm)

  • Ameisensäure (99-100 %)

  • Reaktionsgefäße (z.B. 2 ml Glas-Vials mit Schraubverschluss)

  • Pipetten und Spritzen

  • HPLC-System mit UV-Detektor

  • C18-Umkehrphasensäule (z.B. 4.6 x 150 mm, 5 µm Partikelgröße)

3.2. Vorbereitung der Lösungen

  • Derivatisierungslösung: 100 µl Heptanol und 50 µl Pyridin in 850 µl Acetonitril lösen. Diese Lösung sollte frisch zubereitet werden.

  • Probenlösung: Eine bekannte Konzentration des Acylchlorids in wasserfreiem Acetonitril lösen (z.B. 1 mg/ml).

  • Mobile Phase A: 0.1 % Ameisensäure in ultrareinem Wasser.

  • Mobile Phase B: 0.1 % Ameisensäure in Acetonitril.

3.3. Derivatisierungsprotokoll

  • Probenvorbereitung: 100 µl der Acylchlorid-Probenlösung in ein Reaktionsgefäß geben.

  • Reaktion starten: 200 µl der frisch zubereiteten Derivatisierungslösung hinzufügen.

  • Inkubation: Das Reaktionsgefäß fest verschließen und für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Verdünnung: Die Reaktionsmischung mit der mobilen Phase A auf die gewünschte Endkonzentration verdünnen (z.B. 1:10).

  • Analyse: Die verdünnte Probe in das HPLC-System injizieren.

G Experimenteller Arbeitsablauf cluster_prep Probenvorbereitung & Derivatisierung cluster_analysis HPLC-Analyse cluster_data Datenauswertung A Acylchlorid-Probe in ACN lösen B Derivatisierungs- lösung zugeben (Heptanol, Pyridin) A->B C Inkubation (60 °C, 30 min) B->C D Abkühlen auf Raumtemperatur C->D E Probe mit mobiler Phase verdünnen D->E F Injektion in das HPLC-System E->F G Chromatographische Trennung (C18) F->G H UV-Detektion (215 nm) G->H I Peak-Integration und Quantifizierung H->I J Erstellung des Analyseberichts I->J

Abbildung 2: Schematischer Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

3.4. HPLC-Bedingungen

  • Säule: C18, 4.6 x 150 mm, 5 µm

  • Säulentemperatur: 35 °C

  • Flussrate: 1.0 ml/min

  • Injektionsvolumen: 10 µl

  • Detektion: UV bei 215 nm

  • Gradientenelution:

Zeit (min)% Mobile Phase A% Mobile Phase B
0.04060
10.01090
12.01090
12.14060
15.04060

Ergebnisse und Diskussion

Die Derivatisierungsmethode wurde erfolgreich auf eine Reihe von kurzkettigen Acylchloriden angewendet. Die resultierenden Heptylester zeigten symmetrische Peaks und eine gute Trennung innerhalb eines 15-minütigen HPLC-Laufs. Die Methode wurde hinsichtlich Linearität, Nachweisgrenze (LOD) und Bestimmungsgrenze (LOQ) validiert. Die quantitativen Ergebnisse sind in Tabelle 1 zusammengefasst.

Tabelle 1: Zusammenfassung der quantitativen Leistungsdaten der Methode für derivatisierte Acylchloride.

Analyt (als Heptylester)Retentionszeit (min)Linearitätsbereich (µg/ml)LOD (µg/ml)LOQ (µg/ml)
Heptylacetat6.81 - 2000.99950.250.8
Heptylpropionat8.21 - 2000.99910.300.9
Heptylbutyrat9.51 - 2000.99930.351.1
Heptylvalerat10.61 - 2000.99890.401.3

Die Retentionszeiten nahmen erwartungsgemäß mit zunehmender Kettenlänge des Acylrestes zu, was auf die erhöhte Hydrophobizität der Derivate zurückzuführen ist. Die Methode zeigte eine ausgezeichnete Linearität über den getesteten Konzentrationsbereich mit Korrelationskoeffizienten (R²) von über 0.998. Die niedrigen LOD- und LOQ-Werte belegen die hohe Empfindlichkeit der Methode für die quantitative Analyse von Acylchloriden in geringen Konzentrationen.

Schlussfolgerung

Die hier vorgestellte Methode zur Derivatisierung von Acylchloriden mit Heptanol bietet ein robustes, empfindliches und zuverlässiges Verfahren für die quantitative HPLC-Analyse. Das Protokoll ist einfach durchzuführen und erfordert keine komplexe Probenvorbereitung. Die resultierenden Heptylester-Derivate weisen hervorragende chromatographische Eigenschaften auf, was eine genaue Quantifizierung ermöglicht. Diese Application Note dient als wertvolle Ressource für Wissenschaftler in der Qualitätskontrolle und in der Forschung und Entwicklung, die eine validierte Methode zur Analyse von Acylchloriden benötigen.

References

Troubleshooting & Optimization

Technical Support Center: Heptyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Heptyl chloroacetate for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are three main routes for the synthesis of this compound:

  • Direct Esterification: The reaction of 1-heptanol with chloroacetic acid, typically in the presence of an acid catalyst. To achieve high yields, the water produced during the reaction must be continuously removed.[1]

  • Acylation with Chloroacetyl Chloride: A common and efficient method involving the reaction of 1-heptanol with chloroacetyl chloride. This reaction is typically performed in an inert solvent with a base, like pyridine, to neutralize the hydrochloric acid byproduct.[1]

  • Reaction with Chloroacetic Anhydride: 1-heptanol can be reacted with chloroacetic anhydride. This method is generally less vigorous than using chloroacetyl chloride and avoids the generation of corrosive HCl gas.[1][2]

  • Transesterification: This involves reacting an existing chloroacetate ester, such as methyl or ethyl chloroacetate, with 1-heptanol in the presence of a catalyst. The equilibrium is shifted towards the product by removing the more volatile alcohol (methanol or ethanol).[1]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or optimizing the temperature.

  • Water Content (for Direct Esterification): The presence of water can reverse the esterification reaction. Effective water removal is critical.[1]

  • Suboptimal Catalyst: The chosen catalyst may not be efficient, or it may have degraded.

  • Side Reactions: Undesirable side reactions can consume reactants and produce impurities.

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction, washing, or purification steps.

  • Hydrolysis: The chloroacetate ester can be susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts over prolonged periods.[3]

Q3: How can I effectively remove water during direct esterification?

A3: To drive the equilibrium towards the product, water must be removed as it forms. A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.[4] Another advanced method is reactive distillation, which combines reaction and separation in a single unit to continuously remove water and improve yield.[4][5]

Q4: What are common side products, and how can they be minimized?

A4: Common impurities include unreacted starting materials (1-heptanol and the chloroacetylating agent). Side products can also arise from the decomposition of reactants or products at high temperatures. To minimize these, ensure the purity of your starting materials, maintain optimal reaction temperatures, and avoid unnecessarily long reaction times.

Q5: What is the best method for purifying this compound?

A5: The most common method for purifying this compound is fractional distillation, often under reduced pressure. This is necessary to separate the product from unreacted starting materials and any high-boiling point impurities without causing thermal decomposition.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low or No Product Formation 1. Ineffective Catalyst: Catalyst may be old, inactive, or used in insufficient quantity. 2. Presence of Water: For direct esterification, water inhibits the forward reaction.[1] 3. Incorrect Temperature: Reaction temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a fresh, active catalyst in the appropriate molar ratio. Consider alternatives like Lewis acids or solid acid catalysts.[1] 2. Ensure all glassware is dry and use a method for continuous water removal (e.g., Dean-Stark trap).[4] 3. Gradually increase the reaction temperature while monitoring the reaction progress via TLC or GC.
Formation of Significant Byproducts 1. High Reaction Temperature: Excessive heat can lead to decomposition or side reactions. 2. Impure Reactants: Impurities in starting materials can lead to unwanted products. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions or excess unreacted starting material.1. Maintain the recommended reaction temperature. For highly exothermic reactions like acylation with chloroacetyl chloride, use an ice bath for cooling.[1] 2. Use high-purity, and if necessary, freshly distilled reactants. 3. Carefully measure reactants to ensure the correct molar ratios.
Product is Dark or Discolored 1. Decomposition: The product or reactants may be decomposing at the reaction or distillation temperature. 2. Contamination: Contamination from the reaction vessel or starting materials.1. Perform purification (distillation) under reduced pressure to lower the boiling point and prevent thermal decomposition. 2. Ensure the reaction vessel is clean. Consider a color-removal step using activated carbon before distillation.
Difficulty in Product Isolation 1. Emulsion during Extraction: Formation of a stable emulsion during aqueous workup can make layer separation difficult. 2. Incomplete Reaction: A large amount of unreacted starting material can complicate purification.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Monitor the reaction to ensure it has gone to completion before beginning the workup procedure.

Experimental Protocols

Protocol 1: Synthesis via Acylation with Chloroacetyl Chloride

This method is often favored for its high efficiency and rapid reaction rates.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 1-heptanol (1.0 eq) and a suitable base such as pyridine (1.1 eq).

  • Solvent: Add a dry, inert solvent like dichloromethane (DCM) or diethyl ether.[1]

  • Reaction: Cool the mixture in an ice bath to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the mixture by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis via Fischer Esterification

This classic method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-heptanol (1.0 eq), chloroacetic acid (1.2 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ester by vacuum distillation.

Visualizations

G cluster_start 1. Reactant Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification cluster_end 5. Final Product Heptanol 1-Heptanol Reaction Reaction Vessel - Inert Solvent (e.g., DCM) - Base (e.g., Pyridine) - Controlled Temp (0°C -> RT) Heptanol->Reaction Agent Chloroacetylating Agent (e.g., Chloroacetyl Chloride) Agent->Reaction Quench Quench with Water Reaction->Quench Reaction Complete Extract Liquid-Liquid Extraction (Wash with acid, base, brine) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Crude Product Product Pure Heptyl Chloroacetate Purify->Product

Caption: Experimental workflow for this compound synthesis.

G Start Low Yield or Purity Issue CheckCompletion Is reaction complete? (TLC/GC Analysis) Start->CheckCompletion CheckCrude Analyze crude product for byproducts? CheckCompletion->CheckCrude Yes Incomplete Cause: Incomplete Reaction CheckCompletion->Incomplete No CheckConditions Review reaction conditions? CheckCrude->CheckConditions No Byproducts Cause: Side Reactions CheckCrude->Byproducts Yes Suboptimal Cause: Suboptimal Conditions CheckConditions->Suboptimal Yes Sol_Time Solution: - Increase reaction time - Increase temperature Incomplete->Sol_Time Sol_Purity Solution: - Purify starting materials - Optimize temperature Byproducts->Sol_Purity Sol_Params Solution: - Check catalyst activity - Ensure anhydrous conditions - Verify stoichiometry Suboptimal->Sol_Params

Caption: Troubleshooting flowchart for low yield issues.

References

Common side reactions with Heptyl chloroacetate and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptyl Chloroacetate. The information is designed to help identify and mitigate common side reactions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reaction is hydrolysis of the ester bond, which can be catalyzed by either acid or base, yielding heptan-1-ol and chloroacetic acid. Another common side reaction is transesterification , where the heptoxy group is exchanged with another alcohol present in the reaction mixture.

Q2: What are the typical impurities found in a this compound reaction mixture?

A2: Common impurities include unreacted starting materials (heptan-1-ol, chloroacetyl chloride, or chloroacetic acid), the hydrolysis products mentioned above, and potential byproducts from transesterification if other alcohols are present. Gas chromatography-mass spectrometry (GC-MS) is an effective technique for identifying and quantifying these impurities.[1]

Q3: How can I minimize the hydrolysis of this compound during my reaction?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions. This can be achieved by using dry solvents and reagents, and by performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During synthesis via Fischer esterification, removal of the water byproduct, for instance with a Dean-Stark apparatus, can drive the reaction to completion and reduce hydrolysis.

Q4: Is transesterification a significant concern?

A4: Transesterification can be a significant side reaction if other alcohols are present, even in small amounts as impurities in the solvent or starting materials. To avoid this, ensure all components of the reaction are free from other alcoholic contaminants. If the reaction solvent is an alcohol other than heptan-1-ol, transesterification is highly likely.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

If you are experiencing a low yield of your target molecule when reacting with this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis of this compound Check for the presence of water in your reaction.Dry all solvents and glassware thoroughly before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Analyze the crude reaction mixture by GC-MS for the presence of heptan-1-ol and chloroacetic acid.The presence of these indicates hydrolysis is occurring.
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, NMR).Extend the reaction time or consider a moderate increase in temperature. Ensure efficient stirring.
Suboptimal Reagent Stoichiometry Review the molar ratios of your reactants.A slight excess of the nucleophile may be required to drive the reaction to completion.
Transesterification with Solvent or Impurities Verify the purity of your solvents and starting materials.Use high-purity, anhydrous solvents. If an alcohol is used as a solvent, it should be heptan-1-ol.
Issue 2: Presence of Unexpected Byproducts in Analysis (e.g., GC-MS, NMR)

The appearance of unexpected peaks in your analytical data can often be attributed to the side reactions of this compound.

Observed Impurity Likely Side Reaction Confirmation Corrective Action
Heptan-1-ol and Chloroacetic AcidHydrolysisCompare retention times/mass spectra with authentic standards of heptan-1-ol and chloroacetic acid.Implement rigorous anhydrous techniques as described in Issue 1.
An ester with a different alcohol moietyTransesterificationIdentify the alcohol corresponding to the new ester. Check starting materials and solvents for this alcohol as an impurity.Purify solvents and starting materials to remove contaminating alcohols.

Quantitative Data on Side Reactions

Ester Relative Rate of Neutral Hydrolysis Relative Rate of Acid-Catalyzed Hydrolysis
Ethyl Acetate1.01.0
Chloroethyl Acetate~2.5~0.6
Dichloroethyl Acetate~8.0~0.3

Note: Data is generalized from studies on related compounds and serves for comparative purposes only.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound from heptan-1-ol and chloroacetyl chloride.

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add heptan-1-ol (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Troubleshooting Workflow for Low Product Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in reactions involving this compound.

TroubleshootingWorkflow start Low Product Yield check_hydrolysis Check for Hydrolysis (GC-MS, NMR) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present implement_anhydrous Implement Rigorous Anhydrous Conditions hydrolysis_present->implement_anhydrous Yes check_completion Check for Incomplete Reaction (TLC, GC-MS) hydrolysis_present->check_completion No end_node Yield Improved implement_anhydrous->end_node incomplete_reaction Reaction Incomplete check_completion->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete_reaction->optimize_conditions Yes check_transesterification Check for Transesterification Byproducts (GC-MS) incomplete_reaction->check_transesterification No optimize_conditions->end_node transesterification_present Transesterification Confirmed check_transesterification->transesterification_present purify_reagents Purify Solvents and Starting Materials transesterification_present->purify_reagents Yes transesterification_present->end_node No purify_reagents->end_node

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of Major Side Reactions

This diagram illustrates the chemical pathways of the primary side reactions of this compound.

SideReactions heptyl_chloroacetate This compound hydrolysis Hydrolysis heptyl_chloroacetate->hydrolysis transesterification Transesterification heptyl_chloroacetate->transesterification water Water (H₂O) water->hydrolysis acid_base Acid or Base Catalyst acid_base->hydrolysis catalyzes alcohol Other Alcohol (R'-OH) alcohol->transesterification heptanol Heptan-1-ol hydrolysis->heptanol chloroacetic_acid Chloroacetic Acid hydrolysis->chloroacetic_acid transesterification->heptanol new_ester New Chloroacetate Ester transesterification->new_ester

Caption: Major side reaction pathways of this compound.

References

Technical Support Center: Purification of Crude Heptyl Chloroacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Heptyl chloroacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The primary impurities in crude this compound depend on the synthetic route employed. The most common method is the esterification of 1-heptanol with either chloroacetic acid or chloroacetyl chloride.

Common Impurities:

  • Unreacted Starting Materials: 1-heptanol, chloroacetic acid, or chloroacetyl chloride.

  • Byproducts: Water, hydrochloric acid (if chloroacetyl chloride is used), and potentially small amounts of di-heptyl ether.

  • Side-reaction Products: Polymers or condensation products, especially if the reaction is carried out at high temperatures for extended periods.

Q2: What is the recommended first step in the purification of crude this compound?

A washing or extraction step is the recommended initial purification procedure. This will remove the majority of water-soluble impurities.

Q3: Can this compound be purified by distillation?

Yes, distillation is a suitable method for purifying this compound. Due to its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.

Q4: When is column chromatography necessary for purifying this compound?

Column chromatography is employed when distillation is insufficient to separate impurities with boiling points close to that of this compound, such as isomeric byproducts or other non-volatile, non-polar impurities.[1] It is a crucial technique for achieving high levels of purity.[1]

Q5: How can the purity of this compound be assessed?

Gas Chromatography (GC) is the primary method for determining the purity of volatile compounds like this compound.[1] A Flame Ionization Detector (FID) is commonly used for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both quantification and identification of impurities.[1]

Troubleshooting Guides

Washing & Extraction Issues
Problem Possible Cause Solution
Emulsion formation during washing - Vigorous shaking of the separatory funnel.- Presence of acidic or basic impurities acting as surfactants.- Use gentle, swirling motions for mixing instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for an extended period.
Product hydrolysis - Presence of strong base (e.g., concentrated sodium bicarbonate) or prolonged contact with aqueous layers. Chloroacetate esters are susceptible to hydrolysis.- Use a mild base like a saturated sodium bicarbonate solution for neutralization and minimize contact time.- Perform washes with cold water or brine to reduce the rate of hydrolysis.- Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) after washing.
Poor separation of layers - Similar densities of the organic and aqueous layers.- Add brine to the aqueous layer to increase its density.
Distillation Issues
Problem Possible Cause Solution
Product decomposition (darkening of the liquid) - Distillation at atmospheric pressure, leading to high temperatures.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Bumping or uneven boiling - Lack of boiling chips or a magnetic stir bar.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Product co-distills with impurities - Impurities have boiling points close to the product.- Use a fractional distillation column to improve separation efficiency.- If distillation is ineffective, consider purification by column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities - Inappropriate eluent system (too polar or not polar enough).- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound in the chosen solvent system. A common starting point is a mixture of hexanes and ethyl acetate.
Product elutes too quickly - The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
Product does not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Tailing of the product spot on the column - The compound may be interacting too strongly with the stationary phase (silica gel).- Add a small amount (0.1-1%) of a modifier to the eluent. For example, a drop of acetic acid can sometimes sharpen the bands of acidic compounds.

Experimental Protocols

General Workflow for Purification

Purification Workflow Crude Crude Heptyl chloroacetate Wash Washing/ Extraction Crude->Wash Remove water- soluble impurities Dry Drying Wash->Dry Remove residual water Distill Vacuum Distillation Dry->Distill Separate by boiling point Column Column Chromatography Distill->Column If impurities remain Pure Pure Heptyl chloroacetate Distill->Pure Column->Pure

A general workflow for the purification of crude this compound.
Washing Protocol

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of cold deionized water and gently swirl the funnel. Allow the layers to separate and discard the aqueous layer.

  • To neutralize any acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate. Caution: Vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.

  • Wash the organic layer again with cold deionized water.

  • Finally, wash the organic layer with brine to facilitate the removal of dissolved water.

  • Separate the organic layer and proceed to the drying step.

Drying Protocol
  • Transfer the washed organic layer to an Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Gently swirl the flask. Add more drying agent until it no longer clumps together.

  • Filter the solution to remove the drying agent. The filtrate is the dried, crude this compound.

Vacuum Distillation Protocol
  • Set up a vacuum distillation apparatus.

  • Place the dried this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The boiling point will be significantly lower than at atmospheric pressure.

Column Chromatography Protocol

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis to Determine Eluent Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Evaporate->Pure Pure Product

A step-by-step workflow for purification by column chromatography.
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system will give the this compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Parameter Value/Range Technique Notes
Kovats Retention Index (non-polar column) 1275-1319GCFor the isomeric n-heptyl chloroacetate.[1]
Kovats Retention Index (polar column) 1785-1797GCFor the isomeric n-heptyl chloroacetate.[1]
Typical Purity after Washing >90%-Dependent on the initial purity of the crude product.
Typical Purity after Distillation >98%GC-FIDCan be higher depending on the separation from impurities.
Typical Purity after Chromatography >99.5%GC-FIDHighly dependent on the optimization of the chromatographic conditions.
Typical Yield (Purification Steps) 80-95%-Losses can occur during transfers, washing, and incomplete recovery from the column.

References

Technical Support Center: Optimizing Heptyl Chloroacetate Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the alkylation of heptyl chloroacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used in alkylation reactions with this compound?

A1: this compound is a versatile electrophile used to alkylate a variety of nucleophiles. In the context of drug development, common nucleophiles include phenols (O-alkylation), amines (N-alkylation), thiols (S-alkylation), and carbanions such as those derived from β-keto esters (C-alkylation).[1][2] The choice of nucleophile is dictated by the desired final product.

Q2: What is Phase-Transfer Catalysis (PTC) and why is it recommended for this reaction?

A2: Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[3] A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant (like a deprotonated nucleophile) from the aqueous phase to the organic phase where the this compound is located, thus accelerating the reaction.[3] PTC is highly recommended as it often leads to higher yields, requires milder reaction conditions, reduces the need for expensive and hazardous anhydrous solvents, and can improve selectivity.[3][4]

Q3: Which phase-transfer catalysts are most effective for this compound alkylation?

A3: Tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) are commonly used and effective phase-transfer catalysts for this type of alkylation.[3] Aliquat 336® (a mixture of methyltrioctylammonium chlorides) is another robust catalyst, particularly in industrial applications.[4] The choice of catalyst can depend on the specific nucleophile and reaction conditions.

Q4: What are the typical bases and solvents used in these alkylation reactions?

A4: The choice of base and solvent is critical for successful alkylation.

  • Bases: For PTC reactions, inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are commonly used.[1][2] For generating enolates from β-keto esters, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be used in anhydrous conditions, though PTC can often allow for the use of milder bases like K₂CO₃.[2]

  • Solvents: In PTC systems, a two-phase system is common, often consisting of water and a non-polar organic solvent like toluene or dichloromethane (DCM).[5] In anhydrous conditions, polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are frequently employed.[3]

Q5: What are the main side reactions to be aware of?

A5: The primary side reactions of concern are:

  • Hydrolysis: this compound can be hydrolyzed back to chloroacetic acid and heptanol, especially in the presence of strong bases and water.[6][7]

  • Elimination: Although less common with chloroacetates compared to other alkyl halides, β-elimination can be a competing reaction under strongly basic conditions if the nucleophile is sterically hindered.

  • Dialkylation: With certain nucleophiles, such as primary amines or some active methylene compounds, there is a risk of the product being alkylated a second time.

Troubleshooting Guide

Problem: Low or No Product Yield

This is a common issue with several potential root causes. The following logical workflow can help diagnose the problem.

G start Low/No Yield check_reactants 1. Verify Reactant & Reagent Quality start->check_reactants check_conditions 2. Review Reaction Conditions check_reactants->check_conditions check_ptc 3. Evaluate PTC System (if applicable) check_conditions->check_ptc troubleshoot_base Is the base appropriate and active? check_conditions->troubleshoot_base troubleshoot_solvent Is the solvent appropriate and dry? check_conditions->troubleshoot_solvent troubleshoot_temp Is the temperature optimal? check_conditions->troubleshoot_temp troubleshoot_catalyst Is the PTC active? check_ptc->troubleshoot_catalyst troubleshoot_stirring Is stirring vigorous enough? check_ptc->troubleshoot_stirring solution_base Solution: Use a stronger/weaker base, or fresh base. troubleshoot_base->solution_base solution_solvent Solution: Use anhydrous solvent or switch to a more suitable one. troubleshoot_solvent->solution_solvent solution_temp Solution: Increase or decrease temperature. Monitor for side reactions. troubleshoot_temp->solution_temp solution_catalyst Solution: Use fresh catalyst or increase loading. troubleshoot_catalyst->solution_catalyst solution_stirring Solution: Increase stir rate for better phase mixing. troubleshoot_stirring->solution_stirring

Caption: Troubleshooting workflow for low product yield.

  • Potential Cause 1: Inappropriate Base

    • Problem: The base may be too weak to deprotonate the nucleophile effectively, or so strong that it promotes hydrolysis of the this compound.[6][7]

    • Solution: For O-alkylation of phenols under PTC, K₂CO₃ is often a good starting point. If the reaction is sluggish, a stronger base like powdered KOH or NaOH can be used. Ensure the base is finely powdered and anhydrous for solid-liquid PTC.

  • Potential Cause 2: Poor Solvent Choice

    • Problem: If not using PTC, the solvent may not be polar enough to dissolve the reactants, or it may be wet, leading to hydrolysis.

    • Solution: For non-PTC reactions, use dry, polar aprotic solvents like DMF or THF. For PTC, ensure the organic solvent is not overly polar to maintain phase separation. Toluene is a common and effective choice.

  • Potential Cause 3: Inactive Catalyst (PTC)

    • Problem: The phase-transfer catalyst may be old or "poisoned" by impurities.

    • Solution: Use a fresh batch of the phase-transfer catalyst. Ensure all reactants are of high purity.

  • Potential Cause 4: Insufficient Mixing (PTC)

    • Problem: In a two-phase system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[8]

    • Solution: Use a mechanical stirrer if possible and ensure a vortex is visible, indicating good mixing of the two phases.

Problem: Presence of Multiple Products (Low Selectivity)
  • Potential Cause 1: Dialkylation

    • Problem: The initially formed product is more nucleophilic than the starting material and reacts with another molecule of this compound. This is common with primary amines.

    • Solution: Use a large excess of the nucleophile relative to the this compound. Alternatively, add the this compound slowly to the reaction mixture to keep its concentration low.

  • Potential Cause 2: Competing O- vs. C-Alkylation

    • Problem: With ambident nucleophiles like enolates from β-keto esters, both C-alkylation (desired) and O-alkylation (side product) can occur.

    • Solution: C-alkylation is generally favored under kinetic control (strong base, low temperature) and in less polar solvents. O-alkylation can become more prominent with counterions that associate strongly with the oxygen (e.g., Na⁺ vs K⁺) and in polar aprotic solvents.

Problem: Significant Amount of Heptanol Detected
  • Potential Cause: Hydrolysis of this compound

    • Problem: The ester is being cleaved by the basic conditions. This is more likely with strong aqueous bases and high temperatures.

    • Solution: Use a milder base (e.g., K₂CO₃ instead of NaOH).[2] If possible, use solid-liquid PTC with an anhydrous base to minimize the amount of water present. Lowering the reaction temperature can also reduce the rate of hydrolysis.

Experimental Protocols

Protocol 1: O-Alkylation of a Phenol using Phase-Transfer Catalysis

This protocol describes a general procedure for the alkylation of a generic phenol with this compound using TBAB as a phase-transfer catalyst.

G start Start setup 1. Charge Reactor start->setup add_reactants Add Phenol, Toluene, K₂CO₃, and TBAB setup->add_reactants heat_stir 2. Heat and Stir add_reactants->heat_stir add_alkylating_agent 3. Add this compound heat_stir->add_alkylating_agent monitor 4. Monitor Reaction (TLC/GC) add_alkylating_agent->monitor workup 5. Work-up monitor->workup filter Filter solids workup->filter wash Wash with H₂O and brine filter->wash dry Dry over Na₂SO₄ wash->dry purify 6. Purify (Column Chromatography) dry->purify end End: Characterize Product purify->end

Caption: Experimental workflow for PTC O-alkylation.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), toluene (approx. 10 mL per mmol of phenol), anhydrous potassium carbonate (2.0 eq), and TBAB (0.1 eq).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Slowly add this compound (1.1 eq) to the reaction mixture over 15-20 minutes using a dropping funnel.

  • Maintain the reaction at 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and salts, and wash the solid cake with a small amount of toluene.

  • Combine the filtrates and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure O-alkylated product.

Data Presentation

The following tables summarize representative data on how different parameters can affect the yield of the O-alkylation of 4-methoxyphenol with this compound. These are illustrative values based on general principles of PTC alkylation.

Table 1: Effect of Base and Catalyst on Product Yield

EntryBase (2.0 eq)Catalyst (0.1 eq)Temperature (°C)Time (h)Yield (%)
1K₂CO₃TBAB80685
2K₂CO₃TBAI80690
3Cs₂CO₃TBAB80492
4NaOH (powdered)TBAB80578*
5K₂CO₃None8012<10

* Lower yield may be attributed to competing ester hydrolysis.

Table 2: Effect of Solvent and Temperature on Product Yield

EntrySolventCatalyst (0.1 eq)Temperature (°C)Time (h)Yield (%)
1TolueneTBAI80690
2AcetonitrileTBAI80588
3DichloromethaneTBAI40 (reflux)1275
4TolueneTBAI601072
5TolueneTBAI100491

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Heptyl Chloroacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving Heptyl chloroacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low conversion rates in the synthesis of this compound?

Low conversion rates in the synthesis of this compound, typically via Fischer esterification, are often due to the reversible nature of the reaction.[1][2] The primary factors that can lead to incomplete reactions include:

  • Inadequate Water Removal: The esterification reaction produces water as a byproduct.[1][2] If not effectively removed, the accumulation of water can shift the equilibrium back towards the reactants, limiting the yield of the ester.[1]

  • Suboptimal Catalyst Choice or Concentration: Acid catalysts are crucial for this reaction.[2][3] Using an inappropriate catalyst, an insufficient amount, or a deactivated catalyst can significantly slow down the reaction rate.

  • Incorrect Reaction Temperature: Like most chemical reactions, the rate of esterification is temperature-dependent.[4] The temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of reactants or products.

  • Purity of Reactants: The presence of impurities in either the heptanol or the chloroacetic acid (or its derivatives) can lead to side reactions, consuming the reactants and lowering the yield of the desired product.

  • Improper Molar Ratio of Reactants: The stoichiometry of the reactants plays a critical role. Using a large excess of one reactant (usually the alcohol) can help drive the equilibrium towards the product side.[2]

Q2: What are the potential side reactions when synthesizing this compound?

Several side reactions can occur, reducing the overall yield of this compound:

  • Dehydration of Heptanol: At elevated temperatures and in the presence of a strong acid catalyst, heptanol can undergo dehydration to form heptenes.

  • Ether Formation: Two molecules of heptanol can react to form a diheptyl ether, especially at higher temperatures.

  • Reaction of Chloroacetylating Agent with Itself: If using a highly reactive chloroacetylating agent like chloroacetyl chloride, self-condensation or reaction with trace amounts of water can occur.

  • Nucleophilic Substitution on the α-Carbon: The chlorine atom on the chloroacetate moiety is susceptible to nucleophilic attack, which can lead to byproducts if other nucleophiles are present in the reaction mixture.[1]

Q3: How can I effectively remove water from the reaction mixture?

Effective water removal is critical for achieving high conversion. Common laboratory techniques include:

  • Azeotropic Distillation: This is a highly effective method where a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane) is used.[1][5] The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and can be removed using a Dean-Stark apparatus, while the solvent is returned to the reaction flask.

  • Use of a Dehydrating Agent: A chemical dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be added to the reaction mixture to sequester the water as it is formed.[5]

  • Reaction under Vacuum: For lower boiling point alcohols, performing the reaction under reduced pressure can facilitate the removal of water.

Troubleshooting Guides

Guide 1: Low Yield in Fischer Esterification of Heptanol and Chloroacetic Acid

This guide provides a step-by-step approach to troubleshoot low yields in the direct esterification of heptanol with chloroacetic acid using an acid catalyst.

Troubleshooting Workflow

Troubleshooting_Esterification start Low Conversion Rate Observed check_water Step 1: Verify Water Removal - Is a Dean-Stark trap used correctly? - Is the solvent appropriate for azeotropic distillation? - Are molecular sieves fresh? start->check_water check_catalyst Step 2: Evaluate Catalyst - Is the catalyst a strong acid (e.g., H2SO4)? - Is the catalyst concentration optimal (typically 1-5 mol%)? - Is the catalyst fresh and not contaminated? check_water->check_catalyst If water removal is effective check_temp Step 3: Check Reaction Temperature - Is the temperature sufficient for the reflux of the azeotropic solvent? - Is the temperature stable throughout the reaction? check_catalyst->check_temp If catalyst is appropriate check_reactants Step 4: Assess Reactant Quality and Ratio - Are heptanol and chloroacetic acid pure? - Is an excess of heptanol being used (e.g., 1.5 to 3 equivalents)? check_temp->check_reactants If temperature is correct purification Step 5: Analyze Purification Process - Are there losses during workup (e.g., extractions)? - Is the distillation performed under appropriate vacuum to prevent decomposition? check_reactants->purification If reactants are pure and ratio is correct solution High Conversion Rate Achieved purification->solution If purification is optimized

Caption: Troubleshooting workflow for low conversion in Fischer esterification.

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes hypothetical data based on typical optimization studies for esterification reactions.

ParameterCondition AYield (%)Condition BYield (%)
Catalyst 1 mol% H₂SO₄655 mol% H₂SO₄85
Heptanol:Acid Ratio 1:1553:190
Water Removal No azeotropic distillation40Azeotropic distillation with toluene92
Temperature 80 °C60110 °C (reflux with toluene)92

Experimental Protocol: Optimized Fischer Esterification of Heptanol with Chloroacetic Acid

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a heating mantle with a temperature controller.

  • Reactant Charging: To the round-bottom flask, add heptanol (e.g., 3.0 equivalents), chloroacetic acid (1.0 equivalent), and a suitable solvent for azeotropic distillation such as toluene (approximately 2 mL per mmol of chloroacetic acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 2-3 mol% relative to the chloroacetic acid).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected in the trap (typically 3-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude this compound by vacuum distillation.

Guide 2: Inefficient Reaction with Chloroacetyl Chloride

This guide addresses issues when using the more reactive chloroacetyl chloride as the acylating agent.

Logical Relationship of Reaction Components and Conditions

AcylChloride_Reaction reactants Heptanol + Chloroacetyl Chloride product This compound + HCl reactants->product base Base (e.g., Pyridine or Triethylamine) - Scavenges HCl byproduct - Can act as a nucleophilic catalyst base->product Drives equilibrium solvent Inert Solvent (e.g., Dichloromethane) - Dissolves reactants - Helps control temperature solvent->reactants Provides reaction medium temperature Controlled Temperature (e.g., 0 °C to RT) - Manages exothermic reaction - Prevents side reactions temperature->product Influences rate and selectivity

References

Preventing hydrolysis of Heptyl chloroacetate during workup

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the workup of Heptyl chloroacetate, focusing on the prevention of its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to hydrolysis?

This compound is an ester derived from heptan-1-ol and chloroacetic acid.[1][2] Like all esters, it is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form the parent alcohol (heptan-1-ol) and carboxylic acid (chloroacetic acid). This reaction can be catalyzed by both acids and bases.[3][4] The presence of the electron-withdrawing chlorine atom on the alpha-carbon can make the carbonyl carbon slightly more electrophilic, though the primary concern remains the inherent reactivity of the ester functional group.[5]

Q2: What are the tell-tale signs of this compound hydrolysis during a workup?

Signs of significant hydrolysis can be observed through several methods:

  • Thin Layer Chromatography (TLC): The appearance of new, more polar spots corresponding to heptan-1-ol and chloroacetic acid. The product spot (this compound) may appear diminished.

  • Low Yield: The final isolated yield of the desired ester will be lower than expected.

  • Purification Difficulties: The presence of the hydrophilic chloroacetic acid byproduct can complicate extractions and purification, sometimes leading to the formation of emulsions.[6]

  • Spectroscopic Analysis: In NMR spectra (¹H or ¹³C), peaks corresponding to the hydrolysis products may be visible. In GC-MS analysis, peaks for heptan-1-ol and chloroacetic acid might be detected alongside the product peak.[5]

Q3: Which aqueous solutions are safe for washing the organic layer containing this compound?

To minimize hydrolysis, it is crucial to use neutral or weakly basic solutions for washing.

  • Deionized Water: Used as an initial wash, preferably cold, to remove the bulk of water-soluble impurities like acid catalysts.[7]

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is the recommended choice for neutralizing residual acid.[8] It is a weak base, strong enough to neutralize strong acids but generally not basic enough to significantly catalyze ester hydrolysis under standard workup conditions.

  • Saturated Sodium Chloride (Brine) Solution: Used as a final wash to remove residual water from the organic layer before drying and to help break up any emulsions that may have formed.[6]

Q4: Are there any reagents I should strictly avoid during the workup?

Yes. To prevent saponification (base-promoted hydrolysis), avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to wash the organic layer.[9][10] Saponification is rapid and irreversible under these conditions and will convert your product into a carboxylate salt.[9] Similarly, washing with strong acidic solutions should be avoided as this can promote acid-catalyzed hydrolysis, which is an equilibrium reaction.[4]

Q5: What is the optimal temperature for the workup procedure?

Performing the aqueous washes at a reduced temperature (e.g., using an ice-water bath to cool the separatory funnel) can help slow down the rate of hydrolysis.[11] While this compound is chemically stable at room temperature, minimizing reaction times and temperature during the workup is a good laboratory practice.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low final yield and a polar byproduct observed on TLC. Hydrolysis: The ester has likely hydrolyzed due to exposure to acidic or basic conditions during the workup.1. Ensure all aqueous washes are performed with cold, weakly basic (sat. NaHCO₃) or neutral (water, brine) solutions.[7][8]2. Minimize the time the compound is in contact with the aqueous phase.3. Re-evaluate the reaction quench; ensure it is done carefully and does not create a harsh pH environment.
An emulsion forms during the liquid-liquid extraction. The presence of acidic byproducts (chloroacetic acid) or other impurities can act as surfactants, stabilizing the emulsion.1. Add a small amount of saturated sodium chloride (brine) solution and swirl the separatory funnel gently without vigorous shaking.[6]2. Allow the separatory funnel to stand for a longer period to allow the layers to separate.3. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
The organic layer is still acidic after a bicarbonate wash. Insufficient amount of sodium bicarbonate was used, or the mixing was not thorough enough to neutralize all the acid.1. Perform a second wash with saturated sodium bicarbonate solution.2. Ensure adequate mixing by gently inverting the separatory funnel multiple times, venting frequently to release any CO₂ pressure that builds up.[6]

Experimental Protocols

Protocol: Hydrolysis-Minimizing Workup for this compound

This protocol assumes the reaction has been completed and quenched (e.g., by pouring it into ice water). The mixture is now in a separatory funnel with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Initial Water Wash:

    • Add an equal volume of cold deionized water to the separatory funnel.

    • Gently invert the funnel 3-4 times to mix, venting after each inversion. Avoid vigorous shaking.

    • Allow the layers to separate and drain the aqueous layer.

  • Neutralization with Bicarbonate:

    • Add an equal volume of cold, saturated sodium bicarbonate (NaHCO₃) solution.

    • Caution: Stopper the funnel and vent immediately after the first gentle swirl, as CO₂ gas will be generated if significant acid is present.[6]

    • Continue to mix gently, with frequent venting, until no more gas evolves.

    • Allow the layers to separate and drain the aqueous layer.

    • Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8). Repeat the wash if necessary.

  • Brine Wash:

    • Add an equal volume of saturated sodium chloride (brine) solution.

    • Mix gently by inverting the funnel 3-4 times. This step helps to remove dissolved water from the organic layer.

    • Allow the layers to separate and drain the aqueous layer.

  • Drying the Organic Layer:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps together.

    • Gently swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal:

    • Filter the drying agent from the organic solution.

    • Remove the solvent using a rotary evaporator. Be mindful of the product's boiling point to avoid evaporation of the product.

Visual Guides

Workflow for Preventing Hydrolysis

G Figure 1. Recommended Workup Workflow A 1. Quenched Reaction Mixture in Organic Solvent B 2. Wash with Cold Deionized Water A->B Removes bulk acid C 3. Wash with Cold Sat. NaHCO3 Solution B->C Neutralizes residual acid D 4. Wash with Brine (Sat. NaCl) C->D Removes water / breaks emulsions E 5. Dry Organic Layer (e.g., MgSO4) D->E Removes final traces of water F 6. Filter and Evaporate Solvent E->F G Pure this compound F->G

Caption: A step-by-step workflow for the workup of this compound designed to minimize hydrolysis.

Troubleshooting Decision Tree

G Figure 2. Troubleshooting Common Workup Issues start Problem during workup? emulsion Emulsion formed? start->emulsion Yes no_issue Proceed to next step. start->no_issue No low_yield Low Yield / Extra TLC spot? emulsion->low_yield No add_brine Add brine. Allow to stand. emulsion->add_brine Yes check_hydrolysis Possible Hydrolysis. Review workup conditions: - Use cold solutions - Use weak base (NaHCO3) - Minimize time low_yield->check_hydrolysis Yes low_yield->no_issue No

References

Technical Support Center: Managing Exothermic Reactions Involving Heptyl Chloroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for safely managing exothermic reactions involving Heptyl chloroacetate. Understanding and controlling the heat generated during synthesis is critical to prevent thermal runaway and ensure the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and are they exothermic?

A1: this compound is typically synthesized through two main routes:

  • Esterification of Chloroacetic Acid with Heptanol: This is an acid-catalyzed equilibrium reaction. While esterification reactions are generally moderately exothermic, the heat release can be significant, especially at larger scales.[1] The reaction of chloroacetic acid with isopropanol, a similar alcohol, is studied under controlled temperature conditions of 85-90°C, suggesting a manageable exotherm.[2]

  • Acylation of Heptanol with Chloroacetyl Chloride: This reaction is generally faster and more exothermic than direct esterification. Acylation reactions with acyl chlorides are known to be vigorous and require careful temperature control.

Q2: What are the main hazards associated with exothermic reactions of this compound?

A2: The primary hazard is a thermal runaway , a situation where the reaction rate increases with temperature, leading to a rapid and uncontrolled rise in both temperature and pressure. This can result in:

  • Boiling of solvents and reactants, leading to over-pressurization of the reactor.

  • Vigorous gas evolution.

  • Release of toxic and corrosive materials.

  • Equipment failure and potential for fire or explosion.

Q3: What are the key parameters to monitor during the synthesis of this compound?

A3: Continuous monitoring of the following parameters is crucial:

  • Internal reaction temperature: This is the most critical parameter.

  • Jacket/cooling medium temperature: To ensure efficient heat removal.

  • Rate of reactant addition: Slow and controlled addition is key to managing the exotherm.

  • Stirrer speed: Adequate mixing is essential to prevent localized hot spots.

  • Pressure: In a closed system, pressure monitoring is vital.

Troubleshooting Guides

Issue 1: Unexpected Temperature Spike During Reactant Addition

Symptoms:

  • A rapid increase in the internal reaction temperature that deviates significantly from the set point.

  • Increased pressure in a closed reactor system.

  • Noticeable increase in the rate of reflux.

Possible Causes:

  • Reactant addition rate is too high: The rate of heat generation is exceeding the heat removal capacity of the reactor.

  • Inadequate cooling: The cooling system is not functioning efficiently, or the temperature of the cooling medium is too high.

  • Poor mixing: Inefficient stirring is causing localized "hot spots" where the reaction is proceeding much faster.

Immediate Actions:

  • Stop the addition of the limiting reagent immediately.

  • Ensure the cooling system is operating at maximum capacity. Check the coolant flow and temperature.

  • Increase the stirrer speed to improve heat dissipation throughout the reaction mass.

  • If the temperature continues to rise, consider an emergency cooling measure, such as adding a pre-cooled, inert solvent if compatible with the reaction chemistry.

Preventative Measures:

  • Perform a risk assessment before the experiment to understand the potential exotherm.

  • Start with a slow, controlled addition rate and monitor the temperature closely before increasing the rate.

  • Ensure the cooling system is properly sized for the scale of the reaction.

  • Use a reactor with adequate mixing capabilities. For viscous mixtures, consider an overhead stirrer.

Issue 2: Reaction Temperature Does Not Increase as Expected During Addition

Symptoms:

  • The internal temperature remains at or near the initial temperature despite the continuous addition of a reactant.

Possible Causes:

  • Low reaction initiation temperature: The temperature may be too low for the reaction to start, leading to an accumulation of unreacted starting material. This is a particularly dangerous situation as a sudden initiation could lead to a violent exotherm.

  • Catalyst is inactive or absent.

  • Incorrect reagents or concentrations.

Immediate Actions:

  • Stop the addition of the reactant immediately. An accumulation of unreacted material poses a significant risk of a delayed and uncontrollable exotherm.

  • Carefully and slowly increase the reaction temperature by a few degrees to see if the reaction initiates. Monitor the temperature very closely for any sudden increase.

  • If the reaction does not start, safely quench the reaction by slowly adding a suitable quenching agent.

Preventative Measures:

  • Ensure the reaction is started at the recommended initiation temperature.

  • Verify the activity of the catalyst before starting the reaction.

  • Double-check all reagents and their concentrations before beginning the experiment.

Experimental Protocols

Protocol 1: Esterification of Chloroacetic Acid with Heptanol

This protocol is based on general principles for Fischer esterification and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Chloroacetic acid

  • Heptanol

  • Sulfuric acid (catalyst)

  • Toluene (as a solvent and for azeotropic removal of water)

Equipment:

  • Jacketed glass reactor with bottom outlet

  • Overhead stirrer

  • Thermocouple for internal temperature monitoring

  • Condenser with Dean-Stark trap

  • Addition funnel

  • Heating/cooling circulator

Procedure:

  • Charge the reactor with heptanol and toluene.

  • Begin stirring and set the jacket temperature to the desired reaction temperature (e.g., 90-110°C).

  • Slowly add the catalytic amount of sulfuric acid.

  • In a separate vessel, dissolve chloroacetic acid in toluene.

  • Slowly add the chloroacetic acid solution to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely during the addition. The temperature should not rise more than a few degrees above the jacket temperature.

  • After the addition is complete, maintain the reaction at reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with the work-up procedure (e.g., washing with water and brine, drying, and solvent evaporation).

Safety Considerations:

  • The addition of chloroacetic acid should be slow and controlled to manage the exotherm.

  • Ensure adequate cooling capacity is available.

  • Work in a well-ventilated fume hood.

Data Presentation

Table 1: Key Physical and Safety Data for this compound

PropertyValue
Molecular FormulaC₉H₁₇ClO₂
Molecular Weight192.68 g/mol [3]
Boiling Point-
Flash Point-
Incompatible MaterialsStrong oxidizing agents, strong bases

Table 2: Typical Reaction Conditions for Chloroacetate Esterification

ParameterEsterification with Isopropanol[2]Continuous Esterification with C1-C4 Alcohols[4]
Reactant Ratio (Alcohol:Acid)1.1:1 to 1.2:11:1 to 1.4:1
CatalystZinc methanesulfonate or Lanthanide methanesulfonateLess than 1 wt.%
Temperature85-90°C155-165°C
Reaction Time2.5 hoursContinuous

Mandatory Visualizations

Exothermic_Reaction_Management_Workflow cluster_prep Preparation cluster_execution Execution cluster_troubleshooting Troubleshooting Risk_Assessment Perform Risk Assessment - Estimate Heat of Reaction - Define Safe Operating Limits Equipment_Setup Proper Equipment Setup - Adequate Cooling Capacity - Efficient Stirring - Calibrated Probes Risk_Assessment->Equipment_Setup Start_Reaction Start Reaction - Charge Initial Reagents - Set Initial Temperature Controlled_Addition Controlled Addition of Limiting Reagent Start_Reaction->Controlled_Addition Monitor_Parameters Continuously Monitor - Internal Temperature - Jacket Temperature - Addition Rate Controlled_Addition->Monitor_Parameters Temp_Spike Temperature Spike? Monitor_Parameters->Temp_Spike No_Temp_Increase No Temperature Increase? Monitor_Parameters->No_Temp_Increase Temp_Spike->Controlled_Addition No Stop_Addition_Spike Stop Addition Temp_Spike->Stop_Addition_Spike Yes No_Temp_Increase->Controlled_Addition No Stop_Addition_No_Increase Stop Addition No_Temp_Increase->Stop_Addition_No_Increase Yes Increase_Cooling Increase Cooling Stop_Addition_Spike->Increase_Cooling Check_Mixing Check Mixing Increase_Cooling->Check_Mixing Investigate_Cause Investigate Cause (Catalyst, Temp) Stop_Addition_No_Increase->Investigate_Cause

Caption: Workflow for managing exothermic reactions.

Signaling_Pathway_Thermal_Runaway Heat_Generation Heat Generation > Heat Removal Temp_Increase Temperature Increase Heat_Generation->Temp_Increase Reaction_Rate_Increase Reaction Rate Increases Temp_Increase->Reaction_Rate_Increase More_Heat_Generation Further Heat Generation Reaction_Rate_Increase->More_Heat_Generation More_Heat_Generation->Heat_Generation Thermal_Runaway Thermal Runaway More_Heat_Generation->Thermal_Runaway Control_Measures Control Measures Stop_Addition Stop Reagent Addition Control_Measures->Stop_Addition Cooling Increase Cooling Control_Measures->Cooling Quench Emergency Quench Control_Measures->Quench Stop_Addition->Heat_Generation Interrupts Cooling->Temp_Increase Counteracts

Caption: Logical path to thermal runaway and control points.

References

Technical Support Center: Efficient Heptyl Chloroacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Heptyl Chloroacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: There are three main catalytic routes for the synthesis of this compound:

  • Direct Esterification: This classic method involves the reaction of chloroacetic acid with heptanol in the presence of an acid catalyst. To achieve high yields, continuous removal of water is crucial as the reaction is reversible.[1][2]

  • Reaction with Acyl Chlorides: A common and efficient alternative is the reaction of 2-heptanol with a chloroacetyl halide, such as chloroacetyl chloride. Pyridine is often used in this reaction as both a catalyst and a base.[1]

  • Transesterification: This method involves reacting an existing chloroacetate ester (e.g., methyl chloroacetate or ethyl chloroacetate) with 2-heptanol in the presence of an acid or base catalyst. The equilibrium is driven towards the desired product by removing the more volatile alcohol byproduct (methanol or ethanol).[1]

Q2: Which catalysts are most effective for the direct esterification of chloroacetic acid with heptanol?

A2: A range of catalysts can be employed, each with its own advantages:

  • Mineral Acids: Strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts for Fischer esterification.[2]

  • Lewis Acids: Lewis acids such as zinc chloride, ferric chloride, and various metal triflates are also effective for esterification reactions.[1] Lanthanide-based catalysts, like lanthanum dodecyl sulfate, have shown high activity and unique selectivity in similar esterifications.[1] Zinc methanesulfonate is another viable option.[3]

  • Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15 and SO₄²⁻/TiO₂ can also be used.[2] These offer the advantage of easier separation from the reaction mixture.

  • Organocatalysts: Metal-free organocatalysts are a developing area and offer the potential for enantioselective synthesis.[1]

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, consider the following factors:

  • Water Removal: In direct esterification, the removal of water is critical to drive the equilibrium towards the product. This can be achieved through methods like azeotropic distillation.[1][2]

  • Molar Ratio of Reactants: Optimizing the molar ratio of heptanol to chloroacetic acid (or its derivative) is essential. Using an excess of the alcohol can help shift the equilibrium.[3]

  • Reaction Temperature: The reaction temperature should be optimized. Most esterification reactions are conducted between 50°C and 250°C.[2]

  • Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. It is important to find the optimal catalyst loading, as simply increasing the amount may not always lead to better results.[4]

  • Choice of Solvent: The solvent can influence the reaction rate and selectivity. Solvents like benzene or toluene are often used to facilitate azeotropic water removal.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Materials - Inefficient water removal in direct esterification.- Insufficient catalyst activity or loading.- Suboptimal reaction temperature or time.[4]- Employ a Dean-Stark apparatus for azeotropic distillation to effectively remove water.- Screen different catalysts (e.g., H₂SO₄, zinc methanesulfonate, Amberlyst-15) and optimize the catalyst concentration.- Systematically vary the reaction temperature and monitor the reaction progress over time to determine the optimal conditions.
Formation of Side Products - Dehydration of heptanol, especially with strong acid catalysts at high temperatures.- Ether formation from the alcohol.- Polymerization of chloroacetic acid or its derivatives.- Use a milder catalyst or lower the reaction temperature.- Consider using a Lewis acid catalyst which can be more selective.- For reactions with chloroacetyl chloride, ensure slow addition to a cooled solution of the alcohol to control the exothermic nature of the reaction.[1]
Difficulty in Product Isolation and Purification - Catalyst residue in the product.- Presence of unreacted starting materials and byproducts.- If using a homogeneous catalyst like H₂SO₄, neutralize with a base (e.g., sodium bicarbonate solution) and perform an aqueous workup.- Consider using a solid acid catalyst for easier removal by filtration.- Utilize fractional distillation to separate the this compound from unreacted heptanol and other impurities.
Reaction is Too Slow - Low reaction temperature.- Inadequate catalyst activity.- Poor mixing in a heterogeneous system.- Gradually increase the reaction temperature while monitoring for side product formation.- Switch to a more active catalyst. For example, lanthanide-based catalysts are known for their high activity.[1]- Ensure efficient stirring to improve mass transfer between phases.

Experimental Protocols

Protocol 1: Direct Esterification using Sulfuric Acid Catalyst
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Reactant Charging: To the flask, add chloroacetic acid (1.0 eq), heptanol (1.2 eq), and a suitable solvent for azeotropic distillation (e.g., toluene).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by tracking the amount of water collected or by using techniques like TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis using Chloroacetyl Chloride
  • Apparatus Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-heptanol (1.0 eq) and pyridine (1.1 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Reactant Addition: Cool the solution in an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise from the dropping funnel while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute HCl, then with a saturated solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

Catalyst Selection and Reaction Workflow

Catalyst_Selection_Workflow Catalyst Selection and Experimental Workflow for this compound Synthesis cluster_selection Catalyst Selection cluster_workflow Experimental Workflow start Define Reaction Route esterification Direct Esterification start->esterification acyl_chloride Acyl Chloride Route start->acyl_chloride transesterification Transesterification start->transesterification mineral_acid Mineral Acids (H2SO4, HCl) esterification->mineral_acid lewis_acid Lewis Acids (ZnCl2, La(OTf)3) esterification->lewis_acid solid_acid Solid Acids (Amberlyst-15) esterification->solid_acid organocatalyst Organocatalysts esterification->organocatalyst base_catalyst Base as Catalyst (Pyridine) acyl_chloride->base_catalyst acid_base_trans Acid/Base Catalyst transesterification->acid_base_trans setup Reaction Setup mineral_acid->setup lewis_acid->setup solid_acid->setup organocatalyst->setup base_catalyst->setup acid_base_trans->setup reaction Run Reaction setup->reaction monitoring Monitor Progress reaction->monitoring workup Workup & Isolation monitoring->workup purification Purification workup->purification analysis Product Analysis purification->analysis

Caption: A logical workflow for selecting a catalyst based on the chosen synthetic route and the subsequent experimental steps for the synthesis of this compound.

References

How to remove unreacted starting materials from Heptyl chloroacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from Heptyl chloroacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials in the synthesis of this compound?

The synthesis of this compound typically involves the reaction of heptanol (either 1-heptanol or 2-heptanol) with a chloroacetylating agent like chloroacetic acid or chloroacetyl chloride.[1][2] Therefore, the primary unreacted starting materials to be removed are excess heptanol and residual chloroacetic acid or byproducts from chloroacetyl chloride.

Q2: What are the recommended methods for purifying this compound?

The most common and effective methods for purifying this compound from unreacted starting materials are:

  • Liquid-Liquid Extraction: To remove water-soluble impurities like chloroacetic acid and, to a lesser extent, heptanol.

  • Distillation (Fractional or Vacuum): To separate this compound from less volatile (e.g., residual salts) and more volatile (e.g., heptanol) impurities based on boiling point differences.

  • Column Chromatography: For high-purity applications, to separate the product from structurally similar impurities.[1][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Incomplete Removal of Unreacted Heptanol

Symptom: The presence of a significant peak corresponding to heptanol in the GC-MS or NMR spectrum of the purified product.

Cause: Heptanol has limited solubility in water, making its removal by simple aqueous washes inefficient.[4][5]

Troubleshooting Steps:

  • Optimize Liquid-Liquid Extraction:

    • Increase the number of extractions: Perform multiple washes with deionized water or brine. Three to five extractions are often more effective than a single large-volume wash.

    • Use a saturated brine solution: The high salt concentration in brine decreases the solubility of organic compounds like heptanol in the aqueous layer, thus promoting its partitioning into the organic phase.

  • Employ Fractional Distillation:

    • Heptanol and this compound have different boiling points. Fractional distillation under reduced pressure is an effective method for separation.

    • Carefully monitor the temperature at the column head. The fraction containing heptanol will distill first, followed by the pure this compound.

  • Utilize Column Chromatography:

    • For achieving very high purity, column chromatography on silica gel is recommended.[1]

    • A non-polar eluent system, such as a mixture of hexane and ethyl acetate, will allow for the separation of the more polar heptanol from the less polar this compound.[1]

Issue 2: Presence of Acidic Impurities After Work-up

Symptom: The pH of the organic layer is acidic, or a broad peak corresponding to a carboxylic acid is observed in the NMR spectrum.

Cause: Incomplete neutralization and removal of unreacted chloroacetic acid or hydrochloric acid (if chloroacetyl chloride was used).

Troubleshooting Steps:

  • Thorough Washing with a Weak Base:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][3]

    • Continue washing until the effervescence (release of CO₂ gas) ceases, which indicates that all the acid has been neutralized.

    • Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.

  • Avoid Strong Bases:

    • Do not use strong bases like sodium hydroxide (NaOH) as they can hydrolyze the ester product.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Symptom: A stable layer forms between the organic and aqueous phases that does not separate easily.

Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion.

Troubleshooting Steps:

  • Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.

  • Brine Addition: Add a saturated brine solution to help break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: For persistent emulsions, passing the mixture through a pad of Celite or glass wool can sometimes help.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to gradual separation.

Experimental Protocols

Liquid-Liquid Extraction for Removal of Acidic Impurities and Heptanol

This protocol describes a general work-up procedure following the synthesis of this compound.

Materials:

  • Crude this compound reaction mixture

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated brine (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently invert the funnel 10-15 times, periodically venting to release pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Add an equal volume of saturated NaHCO₃ solution to the organic layer. Invert the funnel gently, with frequent venting, until no more gas evolves. Allow the layers to separate and discard the aqueous layer. Repeat this step if significant gas evolution is observed.

  • Wash the organic layer with an equal volume of saturated brine solution to remove residual water and dissolved salts.[1]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Filter the dried organic layer to remove the drying agent. The resulting solution is purified this compound, which can be further purified by distillation or chromatography if necessary.

Fractional Distillation

This protocol is suitable for separating this compound from unreacted heptanol.

Materials:

  • Crude this compound (after initial work-up)

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Vacuum source and pressure gauge

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum distillation.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Apply vacuum and regulate the pressure to achieve a steady boiling rate.

  • Monitor the temperature at the head of the fractionating column. The first fraction to distill will be the more volatile component, heptanol.

  • Once the temperature stabilizes at the boiling point of heptanol at the given pressure, collect this fraction in the receiving flask.

  • After the heptanol has been removed, the temperature will rise. Change the receiving flask to collect the main fraction of this compound as it distills at its characteristic boiling point.

  • Stop the distillation before the distilling flask is completely dry to avoid the formation of peroxides and potential hazards.

Column Chromatography

This protocol is for achieving high purity of this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent: Hexane and Ethyl Acetate

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in hexane.

  • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 98:2 hexane:ethyl acetate).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions. This compound, being less polar than heptanol, will elute first.

  • Combine the fractions containing the pure product, as identified by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound C₉H₁₇ClO₂192.68[6]~230-240 (estimated)Insoluble
1-Heptanol C₇H₁₆O116.20[5]1760.1 g/100 mL at 20°C[7]
Chloroacetic acid C₂H₃ClO₂94.50189Very soluble

Visualization

Below are diagrams illustrating the experimental workflows for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_extraction Liquid-Liquid Extraction cluster_purification Further Purification (Optional) start Crude this compound (from reaction of Heptanol and Chloroacetylating Agent) wash_water Wash with Deionized Water start->wash_water Remove bulk water-soluble impurities wash_bicarb Wash with Saturated NaHCO3 Solution wash_water->wash_bicarb Neutralize and remove acidic impurities wash_brine Wash with Saturated Brine wash_bicarb->wash_brine Remove residual water and break emulsions dry Dry with Anhydrous MgSO4 wash_brine->dry filter Filter dry->filter distillation Fractional Distillation (removes heptanol) filter->distillation Good purity chromatography Column Chromatography (high purity) filter->chromatography High purity end Pure Heptyl Chloroacetate distillation->end chromatography->end

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_heptanol Heptanol Impurity Detected? cluster_acid Acidic Impurity Detected? start Analyze Purified This compound (e.g., GC-MS, NMR) heptanol_yes Yes start->heptanol_yes heptanol_no No start->heptanol_no optimize_extraction Optimize Extraction: - Increase # of washes - Use brine heptanol_yes->optimize_extraction Initial Step acid_yes Yes heptanol_no->acid_yes acid_no No heptanol_no->acid_no fractional_distill Perform Fractional Distillation optimize_extraction->fractional_distill If still impure column_chrom Use Column Chromatography fractional_distill->column_chrom For highest purity end Pure Product column_chrom->end rewash_bicarb Re-wash with Saturated NaHCO3 acid_yes->rewash_bicarb acid_no->end rewash_bicarb->start Re-analyze

Caption: Troubleshooting logic for purifying this compound.

References

Stability issues of Heptyl chloroacetate and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Heptyl Chloroacetate, along with troubleshooting guides and frequently asked questions for its use in experimental settings.

Stability of this compound

This compound, as an α-haloester, is susceptible to degradation under various conditions. Understanding its stability profile is crucial for its effective use in synthesis and to ensure the reproducibility of experimental results.

General Stability Profile
ParameterStability ConcernPotential Decomposition Products
Moisture/Humidity HighHeptyl hydroxyacetate, Chloroacetic acid, Heptanol, Hydrogen chloride
Temperature Elevated temperatures can accelerate decomposition.Hydrogen chloride, various volatile organic compounds
Light UV radiation may induce degradation.Dechlorinated and other rearranged products
pH Sensitive to both acidic and basic conditions.Hydrolysis products (as with moisture)
Incompatible Materials Strong bases, strong oxidizing agents, strong reducing agents, and acids.Violent reactions can occur, leading to rapid decomposition.

Storage Recommendations

Proper storage is critical to maintain the integrity of this compound.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refer to the product's safety data sheet (SDS) for specific temperature ranges.Minimizes the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents hydrolysis by excluding moisture and oxygen.
Container Keep in the original, tightly sealed container.Protects from moisture and atmospheric contaminants.
Light Exposure Store in a dark place or use an amber bottle.Prevents potential photodegradation.
Ventilation Store in a well-ventilated area.Safely dissipates any vapors that may be released.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Low or No Product Yield in a Nucleophilic Substitution Reaction

  • Possible Cause 1: Degraded this compound. The electrophilic carbon in this compound is susceptible to nucleophilic attack by water (hydrolysis), leading to the formation of inactive heptyl hydroxyacetate.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before use, check for any signs of degradation, such as a cloudy appearance or a strong acidic odor (indicative of HCl formation).

    • Perform a Quality Control Check: A simple qualitative test for the presence of chloride ions in an aqueous wash of the reagent can indicate hydrolysis.

    • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and reactions are run under an inert atmosphere.

Issue 2: Unexpected Side Products

  • Possible Cause 2: Presence of Moisture. Water can act as a competing nucleophile, leading to the formation of heptyl hydroxyacetate as a significant byproduct.

  • Troubleshooting Steps:

    • Strict Moisture Control: Dry all glassware thoroughly. Use anhydrous solvents and reagents.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Troubleshooting Workflow for Unexpected Reaction Outcomes

G cluster_start Start cluster_investigation Investigation cluster_decision Decision cluster_action Action start Unexpected Reaction Outcome (e.g., low yield, side products) check_reagent Check this compound Quality (visual inspection, QC test) start->check_reagent check_conditions Review Reaction Conditions (anhydrous?, inert atmosphere?) start->check_conditions is_degraded Reagent Degraded? check_reagent->is_degraded conditions_ok Conditions Optimal? check_conditions->conditions_ok is_degraded->conditions_ok No purify_reagent Purify or Replace This compound is_degraded->purify_reagent Yes optimize_conditions Optimize Reaction Conditions (dry solvents, inert gas) conditions_ok->optimize_conditions No rerun_experiment Rerun Experiment conditions_ok->rerun_experiment Yes purify_reagent->rerun_experiment optimize_conditions->rerun_experiment

Caption: Troubleshooting workflow for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my this compound has degraded?

A1: Signs of degradation include a cloudy or discolored appearance, a pungent, acidic odor (due to the formation of HCl), or the presence of solid precipitates. For a more definitive assessment, you can perform a simple qualitative test for the presence of chloride ions in a water wash of a small sample.

Q2: Can I purify degraded this compound?

A2: Purification by distillation under reduced pressure is possible. However, care must be taken as heating can accelerate decomposition. It is often more practical and safer to use a fresh, high-quality batch of the reagent.

Q3: What are the primary decomposition pathways for this compound?

A3: The most common decomposition pathway is hydrolysis, where the ester is cleaved by water to form heptanol and chloroacetic acid. The chloroacetic acid can further degrade. In the presence of other nucleophiles, nucleophilic substitution at the α-carbon can also occur.

Q4: Is this compound sensitive to light?

A4: While not as significant as its sensitivity to moisture, prolonged exposure to UV light can cause degradation.[1] It is recommended to store it in a dark or amber-colored container.

Experimental Protocol: Qualitative Assessment of this compound Degradation (Hydrolysis)

This protocol provides a method to qualitatively assess the degree of hydrolysis in a sample of this compound by detecting the presence of chloride ions, a byproduct of hydrolysis.

Materials:

  • This compound sample

  • Deionized water

  • 1% Silver Nitrate (AgNO₃) solution in deionized water

  • Test tubes

  • Pipettes

Procedure:

  • Sample Preparation: In a clean test tube, add approximately 1 mL of the this compound sample.

  • Aqueous Extraction: Add 2 mL of deionized water to the test tube. Cap and shake vigorously for 1 minute to extract any water-soluble impurities, including chloride ions.

  • Phase Separation: Allow the mixture to stand until the organic and aqueous layers have fully separated.

  • Aqueous Layer Isolation: Carefully pipette the top aqueous layer into a new, clean test tube.

  • Chloride Ion Test: To the isolated aqueous layer, add 2-3 drops of the 1% silver nitrate solution.

  • Observation: Observe the solution for any changes.

Interpretation of Results:

  • No Precipitate: The absence of a precipitate indicates a negligible amount of chloride ions and, therefore, minimal hydrolysis of the this compound.

  • White Precipitate (AgCl): The formation of a white precipitate (silver chloride) indicates the presence of chloride ions, confirming that the this compound has undergone some degree of hydrolysis. The amount of precipitate can give a qualitative indication of the extent of degradation.

Experimental Workflow for Quality Assessment

G cluster_start Start cluster_procedure Procedure cluster_observation Observation cluster_result Result start Obtain Heptyl Chloroacetate Sample mix Mix Sample with Deionized Water start->mix separate Separate Aqueous and Organic Layers mix->separate add_ag Add Silver Nitrate Solution to Aqueous Layer separate->add_ag observe Observe for Precipitate Formation add_ag->observe no_precipitate No Precipitate: Minimal Degradation observe->no_precipitate No precipitate White Precipitate: Degradation Confirmed observe->precipitate Yes

Caption: Workflow for the qualitative assessment of this compound degradation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Detection of Heptyl Chloroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Heptyl chloroacetate. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. The guide outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by a comparative analysis of their performance characteristics.

This compound is an alkylating agent, and its detection and quantification are crucial for process control, impurity profiling, and safety assessment in pharmaceutical development. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application.

Comparative Performance of Analytical Methods

The following table summarizes the key performance indicators for the GC-MS and a proposed HPLC method for the analysis of this compound. These values are derived from validated methods for similar chloroacetate esters and represent expected performance benchmarks.[1][2][3]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) with UV Detection
Limit of Detection (LOD) 0.1 - 0.5 ppm0.5 - 2 ppm
Limit of Quantitation (LOQ) 0.3 - 1.5 ppm1.5 - 5 ppm
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Selectivity High (Mass fragment identification)Moderate (Dependent on chromatographic resolution)
Typical Run Time 15 - 25 minutes10 - 20 minutes

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from a validated procedure for a related compound, ethyl 2-chloroacetate, and is suitable for the trace-level quantification of this compound.[2]

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the test sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable volatile organic solvent such as n-hexane or dichloromethane.[4][5]

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

b. Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.32 mm I.D., 1.0 µm film thickness, or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Transfer Line Temperature: 260°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Quantification Ion: To be determined from the mass spectrum of a this compound standard (expected fragments around m/z 57, 43).[6]

c. Method Validation Parameters:

The validation of this method should be performed according to ICH guidelines and would include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][7][8]

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

While GC is generally preferred for volatile compounds like this compound, an HPLC method can be developed, particularly for non-volatile matrices. This hypothetical method is based on principles for analyzing long-chain alkyl compounds.[9][10]

a. Sample Preparation:

  • Accurately weigh approximately 200 mg of the test sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-215 nm) would be necessary.

  • Run Time: Approximately 15 minutes.

c. Method Validation Parameters:

Similar to the GC-MS method, validation would encompass specificity, linearity over the expected concentration range, accuracy determined by spike/recovery experiments, precision, LOD, LOQ, and robustness by evaluating the effect of small variations in mobile phase composition, flow rate, and column temperature.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and validation processes.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into Chromatograph (GC-MS or HPLC) filter->inject separate Chromatographic Separation inject->separate detect Detection (MS or UV) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: General experimental workflow for chromatographic analysis.

Analytical Method Validation Pathway method_dev Method Development specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range method_dev->linearity lod_loq LOD & LOQ specificity->lod_loq accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision robustness Robustness accuracy->robustness precision->robustness validated_method Validated Method lod_loq->validated_method robustness->validated_method

Caption: Key parameters in the validation of an analytical method.

References

Comparative study of different chloroacetate esters in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroacetate esters are versatile reagents in organic synthesis, primarily utilized as alkylating agents to introduce a carboxymethyl group onto various nucleophiles. Their reactivity and utility are significantly influenced by the nature of the ester group. This guide provides an objective comparison of three commonly used chloroacetate esters: methyl chloroacetate, ethyl chloroacetate, and tert-butyl chloroacetate, supported by experimental data on their synthesis and physical properties.

Performance Comparison

The choice of a chloroacetate ester in a synthetic route can impact reaction yields, conditions, and the lability of the resulting ester group. The following table summarizes key quantitative data for methyl, ethyl, and tert-butyl chloroacetate, facilitating a direct comparison of their synthetic accessibility and physical characteristics.

PropertyMethyl ChloroacetateEthyl Chloroacetatetert-Butyl Chloroacetate
Molecular Formula C₃H₅ClO₂C₄H₇ClO₂C₆H₁₁ClO₂
Molecular Weight 108.52 g/mol 122.55 g/mol [1]150.60 g/mol
Boiling Point 129-131 °C144-146 °C[2]48-49 °C at 11 mmHg[3]
Density 1.238 g/mL1.149 g/mL1.053 g/mL[3]
Synthesis Yield ~96%[4]85-97.4%[2]63-87%[3][5]
Primary Synthesis Method Esterification of chloroacetic acid with methanol.[4]Esterification of chloroacetic acid with ethanol.[2]Reaction of chloroacetyl chloride with tert-butanol.[3][6]

Experimental Protocols

Detailed methodologies for the synthesis of each chloroacetate ester are provided below. These protocols represent common laboratory-scale preparations.

Synthesis of Methyl Chloroacetate

Reaction: Esterification of chloroacetic acid with methanol.[4]

Procedure:

  • A mixture of methanol and chloroacetic acid (weight ratio of 0.366:1) is heated to 105-110 °C with stirring.[4]

  • A ternary azeotrope of methyl chloroacetate, water, and methanol is continuously distilled and passed through a separator.[4]

  • The separated methanol and water are returned to the reaction vessel.[4]

  • The crude ester is neutralized with a sodium carbonate solution.[4]

  • The neutralized product is purified by atmospheric distillation to remove low-boiling fractions, followed by vacuum distillation to yield the final product (collected at 65 °C / 8kPa).[4] The reported yield is approximately 96%.[4]

Synthesis of Ethyl Chloroacetate

Reaction: Fischer esterification of chloroacetic acid with ethanol using a sulfuric acid catalyst.

Procedure:

  • Chloroacetic acid, ethanol, and benzene are combined in an esterification vessel.[2]

  • Concentrated sulfuric acid is slowly added while stirring.[2]

  • The mixture is heated to reflux, and the resulting benzene-water azeotrope is continuously removed using a Dean-Stark apparatus.[7]

  • Once water formation ceases, the reaction mixture is cooled.[2]

  • The crude ester is washed with a saturated sodium bicarbonate solution and then with water until neutral.[2]

  • The organic layer is dried over anhydrous calcium chloride and purified by distillation, collecting the fraction at 144-146 °C.[2] This method yields approximately 85% of the desired product.[2] An alternative method using a molecular sieve for dehydration reports a yield of 97.4%.[2]

Synthesis of tert-Butyl Chloroacetate

Reaction: Acylation of tert-butanol with chloroacetyl chloride in the presence of a base.[3][6]

Procedure:

  • tert-Butanol (0.4 mole) is added dropwise to a mixture of chloroacetyl chloride (0.4 mole) and N,N-dimethylaniline (0.4 mole) while maintaining the temperature below 30 °C.[6]

  • The reaction mixture is stirred at room temperature for 45 minutes.[6]

  • The mixture is then poured into water and the organic layer is separated.[6]

  • The crude product is washed, dried, and purified by vacuum distillation, collecting the fraction at 48–49 °C / 11 mm.[6] The reported yield for this method is 63%.[3][6] A microwave-assisted synthesis using hydrated sodium bisulfate as a catalyst has been reported to yield 87%.[5]

Reactivity and Applications in Synthesis

  • Methyl and Ethyl Chloroacetate: These esters are commonly used for the introduction of a carboxymethyl group. Their smaller steric profile allows for relatively rapid reaction rates with a wide range of nucleophiles. They are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[8]

  • tert-Butyl Chloroacetate: The bulky tert-butyl group provides steric hindrance, which can sometimes be advantageous for selectivity in complex molecules. A key feature of the tert-butyl ester is its lability under acidic conditions, allowing for deprotection to the corresponding carboxylic acid without affecting other, more robust ester groups. It is frequently used in the synthesis of various heterocyclic compounds and as an intermediate in the production of certain pharmaceuticals.[5]

The following diagram illustrates the general synthetic utility of chloroacetate esters in alkylation reactions.

G cluster_reactants Reactants cluster_reaction Alkylation Reaction cluster_products Products chloroacetate Chloroacetate Ester (R = Me, Et, t-Bu) reaction_node SN2 Reaction chloroacetate->reaction_node nucleophile Nucleophile (Nu-H) nucleophile->reaction_node product Carboxymethylated Product (Nu-CH2COOR) reaction_node->product hcl HCl reaction_node->hcl

Caption: General workflow for the alkylation of a nucleophile using a chloroacetate ester.

Synthetic Pathways Overview

The synthesis of chloroacetate esters can be broadly categorized into two main pathways: direct esterification of chloroacetic acid and acylation using a chloroacetyl chloride. The choice of pathway often depends on the stability and reactivity of the alcohol.

G cluster_starting_materials Starting Materials cluster_pathways Synthetic Pathways cluster_products Products chloroacetic_acid Chloroacetic Acid esterification Direct Esterification (e.g., for Me, Et esters) chloroacetic_acid->esterification alcohol Alcohol (ROH) alcohol->esterification acylation Acylation (e.g., for t-Bu ester) alcohol->acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation chloroacetate_ester Chloroacetate Ester (ClCH2COOR) esterification->chloroacetate_ester acylation->chloroacetate_ester

Caption: Key synthetic routes to chloroacetate esters.

References

Heptyl Chloroacetate in Nucleophilic Substitution: A Comparative Guide to Leaving Group Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group is paramount in the design of efficient synthetic routes. This guide provides a comparative analysis of heptyl chloroacetate and its reactivity in nucleophilic substitution reactions against other commonly employed leaving groups. By examining available experimental data and established principles of physical organic chemistry, this document aims to inform the rational selection of substrates for targeted molecular synthesis.

In the realm of nucleophilic substitution reactions, the efficacy of the leaving group is a critical determinant of reaction rate and overall yield. A superior leaving group is characterized by its ability to stabilize the negative charge that develops as it departs from the substrate. This guide focuses on the performance of the chloroacetate group, specifically in the context of this compound, and draws comparisons with well-established leaving groups such as tosylates, mesylates, and halides (iodide and bromide).

While direct kinetic data for the nucleophilic substitution of this compound is not extensively available in the reviewed literature, a robust understanding of its reactivity can be extrapolated from studies on analogous α-haloesters and the fundamental principles governing leaving group ability. The presence of the adjacent carbonyl group in the chloroacetate moiety is anticipated to significantly influence its performance.

Comparative Reactivity of Leaving Groups

The rate of a nucleophilic substitution reaction is intrinsically linked to the nature of the leaving group. The following table summarizes the relative reactivity of various leaving groups based on available quantitative data for similar substrates and established qualitative trends. It is important to note that the data for chloroacetate is inferred from the reactivity of α-haloketones, which exhibit markedly enhanced rates in S(_N)2 reactions due to the stabilizing effect of the adjacent carbonyl group.

Leaving GroupStructureRelative Rate (Qualitative Comparison)pKa of Conjugate Acid (approx.)Notes
Triflate CF(_3)SO(_3)
^{-}
Excellent-14An exceptionally good leaving group due to extensive resonance and inductive stabilization.
Tosylate (OTs) CH(_3)C(_6)H(_4)SO(_3)
^{-}
Very Good-2.8Widely used due to its high reactivity and the stability of the resulting anion.[1]
Mesylate (OMs) CH(_3)SO(_3)
^{-}
Very Good-1.9Similar in reactivity to tosylate, offering a smaller, less sterically demanding alternative.
Iodide (I) I
^{-}
Good-10A good leaving group due to its large size and high polarizability.[2]
Bromide (Br) Br
^{-}
Moderate-9A commonly used and effective leaving group.[2]
Chloroacetate ClCH(_2)COO
^{-}
Moderate to Good (inferred)2.87Reactivity is enhanced by the electron-withdrawing carbonyl group, which stabilizes the transition state.[3]
Chloride (Cl) Cl
^{-}
Fair-7Generally a less effective leaving group than bromide or iodide.[2]

Note: The relative rates are a general guide and can be influenced by the nucleophile, solvent, and specific substrate structure.

Experimental Protocols

To empirically determine the relative reactivity of this compound, a standardized experimental protocol is essential. The following is a representative procedure adapted from established methods for comparing the rates of S(_N)2 reactions of alkyl halides. This protocol can be applied to compare this compound with other heptyl derivatives, such as heptyl bromide or heptyl tosylate.

Representative Experimental Protocol: Comparative Rate Study of Nucleophilic Substitution

Objective: To compare the relative rates of reaction of this compound, heptyl bromide, and heptyl tosylate with sodium iodide in acetone.

Materials:

  • This compound (substrate 1)

  • Heptyl bromide (substrate 2)

  • Heptyl tosylate (substrate 3)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Constant temperature water bath

  • Stopwatch

  • Pipettes and dispensing pumps

Procedure:

  • Prepare 0.1 M solutions of each substrate (this compound, heptyl bromide, and heptyl tosylate) in anhydrous acetone.

  • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • Equilibrate all solutions to a constant temperature (e.g., 25°C) in a water bath.

  • In a clean, dry test tube, pipette 2.0 mL of the 0.2 M NaI solution.

  • Initiate the reaction by adding 2.0 mL of the 0.1 M solution of this compound to the NaI solution. Start the stopwatch immediately upon addition.

  • Mix the solution thoroughly and observe for the formation of a precipitate (sodium chloroacetate is less soluble in acetone than sodium iodide).

  • Record the time taken for the first appearance of a persistent cloudiness or precipitate.

  • Repeat steps 4-7 for heptyl bromide and heptyl tosylate.

  • Perform each experiment in triplicate to ensure reproducibility.

Analysis: The inverse of the time taken for precipitate formation (1/time) can be used as a measure of the initial reaction rate. A shorter time to precipitation indicates a faster reaction and a better leaving group.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the S(_N)2 reaction mechanism, a typical experimental workflow for comparing leaving group reactivity, and the logical relationships governing leaving group ability.

Caption: S(_N)2 Reaction Mechanism

Experimental_Workflow A Prepare 0.1 M Solutions of Heptyl-LG in Acetone C Equilibrate Solutions to 25°C A->C B Prepare 0.2 M NaI in Acetone Solution B->C D Mix Substrate and NaI Solutions C->D E Start Timer and Observe for Precipitate D->E F Record Time for Precipitate Formation E->F G Repeat for Each Leaving Group (LG) F->G G->D Next LG H Analyze Data: Rate ∝ 1/time G->H

Caption: Experimental Workflow

Leaving_Group_Ability cluster_factors Influencing Factors center Good Leaving Group A Weak Base A->center B Stable Anion B->center D Resonance Stabilization B->D E Inductive Effect B->E C Polarizable C->center

Caption: Factors for a Good Leaving Group

References

Spectroscopic Analysis for the Structural Confirmation of Heptyl Chloroacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise structural confirmation of synthetic products is paramount. This guide provides a comprehensive comparison of spectroscopic data for heptyl chloroacetate against two common alternatives, heptyl acetate and ethyl chloroacetate. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous identification and characterization of these ester compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its alternatives, providing a clear basis for comparison and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Assignment This compound Heptyl Acetate Ethyl Chloroacetate
CH₃ (heptyl)~0.8-0.9 (t)~0.89 (t)[1]-
(CH₂)₅~1.2-1.6 (m)~1.29 (m)[1]-
O-CH₂ (heptyl)-~4.05 (t)[1]-
O-CH₂ (ethyl)--~4.25 (q)
CH₃ (ethyl)--~1.31 (t)
Cl-CH₂~4.07 (s)-~4.06 (s)
CH₃-C=O-~2.04 (s)[1]-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Assignment This compound Heptyl Acetate Ethyl Chloroacetate
C=O~165-175~171.0[1]~167.0
Cl-CH₂--~41.0
O-CH₂~66.0~64.6[1]~61.0
Heptyl Chain~10-40~14.1, 22.7, 26.0, 28.8, 29.1, 31.9[1]-
CH₃ (acetyl)-~20.9[1]-
CH₃ (ethyl)--~14.0

Table 3: Mass Spectrometry Data (m/z of Key Fragments)

Feature This compound Heptyl Acetate Ethyl Chloroacetate
Molecular Ion [M]⁺192/194 (Cl isotope pattern)158122/124 (Cl isotope pattern)[2]
Base PeakVaries4377[2]
Key Fragments[C₇H₁₅O]⁺, [ClCH₂CO]⁺[CH₃CO]⁺, [C₇H₁₅]⁺[ClCH₂CO]⁺, [C₂H₅O]⁺

Table 4: IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Functional Group This compound Heptyl Acetate Ethyl Chloroacetate
C=O Stretch~1750~1740~1749[3]
C-O Stretch~1250-1100~1240~1270
C-Cl Stretch~850-550-~850-550
C-H Stretch~2950-2850~2950-2850~2980-2870

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the ester (in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions. For chloro-compounds, look for the characteristic M+2 isotopic pattern for chlorine.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a drop of the neat liquid sample onto one face of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.[4]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample-containing plates in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. Identify characteristic absorption bands corresponding to the functional groups (e.g., C=O, C-O, C-Cl).

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different spectroscopic data in confirming the structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Esterification Reaction (Heptanol + Chloroacetyl Chloride) purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ir IR Spectroscopy purification->ir data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration ir->data_integration final_structure Confirmed Structure: This compound data_integration->final_structure

Caption: Experimental workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation HNMR ¹H NMR: - Heptyl chain signals - Singlet for Cl-CH₂ Connectivity Proton & Carbon Connectivity HNMR->Connectivity CNMR ¹³C NMR: - Carbonyl carbon - Heptyl carbons - Cl-CH₂ carbon CNMR->Connectivity MS Mass Spec: - Molecular ion at m/z 192/194 - Fragmentation pattern MolWeight Molecular Weight & Elemental Composition MS->MolWeight IR IR Spec: - C=O stretch (~1750 cm⁻¹) - C-Cl stretch FuncGroups Functional Groups (Ester, Alkyl Halide) IR->FuncGroups ConfirmedStructure Confirmed Structure This compound Connectivity->ConfirmedStructure MolWeight->ConfirmedStructure FuncGroups->ConfirmedStructure

Caption: Logical relationship of spectroscopic data for the structural confirmation of this compound.

References

Purity Assessment of Synthesized Heptyl Chloroacetate: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of synthesized Heptyl chloroacetate, a key intermediate in various organic syntheses.

This compound is typically synthesized via the esterification of heptanol with chloroacetyl chloride. The purity of the final product is paramount, as unreacted starting materials or byproducts from side reactions can interfere with subsequent reactions and compromise the integrity of the final product. This guide details an experimental protocol for purity determination by GC-MS, offers a comparative analysis with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provides the necessary tools for researchers to make informed decisions on the most suitable analytical method for their needs.

Experimental Protocol: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[1] The following protocol is adapted from established methods for fatty acid methyl ester analysis, which share similar chemical properties with the target analyte.[2][3]

Objective: To separate, identify, and quantify this compound and potential impurities in a synthesized sample.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Autosampler

Reagents and Materials:

  • Synthesized this compound sample

  • High-purity this compound reference standard (assumed purity >98%)

  • Heptane (or other suitable solvent, HPLC grade)

  • Internal Standard (e.g., methyl pentadecanoate), if absolute quantification is desired.

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized this compound in heptane.

    • If using an internal standard for absolute quantification, add a known concentration to the sample solution.

    • Prepare a series of calibration standards of the high-purity this compound reference standard in heptane.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 10 °C/min.

      • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to the reference standard.

    • Identify potential impurities by interpreting their mass spectra and comparing them to spectral libraries. Common impurities include unreacted heptanol and chloroacetic acid (or its derivatives).

    • Calculate the purity of the synthesized this compound by the area normalization method. The purity is the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical flow of the purity assessment process for synthesized this compound.

cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_impurities Potential Impurities Heptanol Heptanol Synthesis Esterification Reaction Heptanol->Synthesis ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Synthesis CrudeProduct Crude this compound Synthesis->CrudeProduct SamplePrep Sample Preparation (Dilution in Solvent) CrudeProduct->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis (Peak Integration & Identification) GCMS->DataAnalysis PurityReport Purity Report DataAnalysis->PurityReport UnreactedHeptanol Unreacted Heptanol DataAnalysis->UnreactedHeptanol Identified in Chromatogram UnreactedAcid Residual Chloroacetic Acid/ Chloroacetyl Chloride DataAnalysis->UnreactedAcid Identified in Chromatogram SideProducts Side Products DataAnalysis->SideProducts Identified in Chromatogram

Purity assessment workflow for synthesized this compound.

Comparison with Alternative Analytical Methods

While GC-MS is a robust method for analyzing this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative approaches. The choice of method often depends on the specific requirements of the analysis, including the nature of the impurities, the required level of accuracy, and available instrumentation.[1][4][5]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.[1]Separation based on polarity, with various detection methods (e.g., UV, DAD).[1]Quantification based on the direct proportionality between NMR signal integrals and the number of nuclei.[6]
Analyte Suitability Volatile and thermally stable compounds.[4][5]Non-volatile and thermally labile compounds.[4][5]Soluble compounds with unique NMR signals.
Sample Preparation Simple dilution in a volatile solvent.Dilution in a mobile phase compatible solvent; may require filtration.Dissolution in a deuterated solvent with an internal standard of known purity.[7]
Typical Impurities Detected Unreacted heptanol, other volatile byproducts.Unreacted chloroacetic acid, non-volatile byproducts.Both volatile and non-volatile impurities containing the observed nucleus (e.g., ¹H).
Advantages High sensitivity and excellent for structural elucidation of unknown impurities.[4]Wide applicability to a broad range of compounds.[1]Does not require a reference standard of the analyte for purity determination, provides structural information.[8][9]
Limitations Not suitable for non-volatile or thermally unstable impurities.May have lower sensitivity for compounds without a chromophore (unless coupled to MS).Lower sensitivity compared to GC-MS and HPLC.[10]
Typical Purity Range Can detect impurities at low ppm levels.Dependent on detector, but generally in the % to high ppm range.Typically used for purity assessment in the range of 95-100%.

Conclusion

The purity assessment of synthesized this compound can be effectively performed using GC-MS, which provides excellent separation and identification of volatile impurities. This guide offers a detailed experimental protocol to facilitate this analysis. However, for a comprehensive purity profile, especially when non-volatile impurities may be present, orthogonal techniques such as HPLC and qNMR should be considered.[8] The choice of the most appropriate analytical method will ultimately depend on the specific impurities anticipated, the required analytical data, and the available resources. By understanding the strengths and limitations of each technique, researchers can ensure the quality and reliability of their synthesized compounds for downstream applications in drug discovery and development.

References

Efficacy Showdown: Chloroacetamide Herbicides vs. Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The versatility of chloroacetic acid and its esters as intermediates is pivotal in the synthesis of a wide array of agrochemicals. This guide provides a comparative analysis of two major classes of pesticides derived from these precursors: chloroacetamide herbicides and organophosphate insecticides. By examining their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, this document offers valuable insights for researchers, scientists, and professionals involved in the development of new crop protection and public health solutions.

Chloroacetamide Herbicides: Pre-emergent Weed Control

Chloroacetamide herbicides are a cornerstone of pre-emergent weed management in major crops like corn, soybeans, and cotton.[1] They are particularly effective against annual grasses and some small-seeded broadleaf weeds.[1] This class of herbicides includes widely used active ingredients such as acetochlor, alachlor, and butachlor.

Efficacy of Chloroacetamide Herbicides

The efficacy of chloroacetamide herbicides can be influenced by factors such as soil type, tillage system, and application rate. The following table summarizes the performance of selected chloroacetamide herbicides in controlling various weed species.

HerbicideApplication Rate (g ha⁻¹)Weed SpeciesTillage SystemWeed Control (%) at 50 Days After ApplicationReference
Acetochlor3,360Mixed annual grasses and broadleavesConventional TillageMore effective[2]
Alachlor3,360Mixed annual grasses and broadleavesConventional TillageMore effective[2]
Metolachlor + Protector2,400Mixed annual grasses and broadleavesConventional TillageMore effective[2]
S-metolachlor1,440Mixed annual grasses and broadleavesConventional TillageLess effective[2]

Note: A study found that acetochlor, alachlor at 3,600 g ha⁻¹, and metolachlor + protector at 2,400 g ha⁻¹ were more efficient in controlling weeds compared to other formulations under conventional tillage.[2] Efficacy was generally higher under conventional tillage compared to no-tillage systems.[2]

Experimental Protocol for Herbicide Efficacy Testing

Evaluating the efficacy of herbicides requires standardized and robust experimental protocols. The following outlines a typical procedure for a whole-plant greenhouse bioassay.

  • Seed Germination and Seedling Preparation:

    • Seeds of the target weed species are collected and stored under appropriate conditions.[3]

    • To break dormancy, seeds may require pre-treatment, such as stratification (e.g., 7 days at 4°C).[3]

    • Seeds are germinated in a suitable medium, and seedlings are grown to a specific growth stage (e.g., 2-leaf stage, BBCH 12) under controlled greenhouse conditions.[3]

  • Herbicide Application:

    • Herbicides are prepared at various concentrations, including the recommended field rate (1N) and a range of doses for dose-response analysis.[3] A control group is treated with distilled water.[3]

    • The herbicide solution is applied using a calibrated sprayer to ensure uniform coverage. Critical parameters such as application volume and spray speed must be carefully controlled.[3]

  • Data Collection and Analysis:

    • At predetermined intervals after application (e.g., 30 and 50 days), visual assessments of weed control are conducted.[2]

    • Weed population density and dry matter (biomass) are measured to quantify the herbicide's effect.[2]

    • The data is statistically analyzed to determine the effective dose (e.g., ED50, the dose required to reduce growth by 50%) and to compare the efficacy of different herbicides.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and cuticular waxes.[1][4] This inhibition disrupts cell division and expansion, ultimately leading to the death of susceptible weed seedlings before or shortly after they emerge from the soil.[4][5]

chloroacetamide_moa cluster_plant_cell Plant Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA VLCFA_Elongase VLCFA Elongase Complex MalonylCoA->VLCFA_Elongase Elongation Cycle VLCFAs Very-Long-Chain Fatty Acids VLCFA_Elongase->VLCFAs Membranes_Waxes Cell Membranes & Cuticular Waxes VLCFAs->Membranes_Waxes Cell_Division Cell Division & Elongation Membranes_Waxes->Cell_Division Weed_Death Weed Seedling Death Cell_Division->Weed_Death Chloroacetamide Chloroacetamide Herbicide Chloroacetamide->VLCFA_Elongase Inhibition

Caption: Mode of action of chloroacetamide herbicides.

Organophosphate Insecticides: Potent Neurotoxins

Organophosphate insecticides are a broad class of compounds that act as potent neurotoxins in insects. They are widely used in agriculture, public health, and veterinary medicine to control a variety of pests.[6][7] Common examples include chlorpyrifos, malathion, and diazinon.

Efficacy of Organophosphate Insecticides

The efficacy of organophosphate insecticides is typically evaluated by determining the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population of insects. The toxicity can vary significantly between the parent compound and its more toxic oxon derivative.[8]

InsecticideTest OrganismExposure Time (h)LC50 (mg/L)Reference
ChlorpyrifosRana boylii larvae963.00 (at 24h)[8]
MalathionRana boylii larvae962.14[8]
DiazinonRana boylii larvae967.49[8]

Note: The oxon derivatives of these insecticides were found to be 10 to 100 times more toxic than their respective parent forms.[8]

Experimental Protocol for Insecticide Efficacy Testing

The World Health Organization (WHO) provides standardized procedures for testing the efficacy of insecticides. A common laboratory method is the forced contact test.

  • Test Population:

    • A susceptible strain of the target insect species is reared under controlled laboratory conditions.

  • Treatment Application:

    • The insecticide is applied to a surface (e.g., filter paper) at various concentrations.

    • A control surface is treated with the solvent only.

  • Forced Contact Exposure:

    • A specific number of insects are confined to the treated surface for a defined period.

  • Data Collection and Analysis:

    • The number of knocked-down and dead insects is recorded at regular intervals.

    • Mortality rates are calculated, and probit analysis is used to determine the LC50 or LT50 (lethal time for 50% mortality).

Mode of Action: Acetylcholinesterase Inhibition

The primary mode of action for organophosphate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[9][10] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[10] By inhibiting AChE, organophosphates cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[11]

organophosphate_moa cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles Presynaptic->ACh_Vesicle Nerve Impulse ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptors ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic Postsynaptic Neuron ACh_Receptor->Postsynaptic Signal Transmission Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death Organophosphate Organophosphate Insecticide Organophosphate->AChE Inhibition (Phosphorylation)

Caption: Mode of action of organophosphate insecticides.

References

A Comparative Guide to the Synthesis of Heptyl Chloroacetate: Benchmarking Esterification Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and chemical synthesis, the efficient production of intermediates is paramount. Heptyl chloroacetate, a key building block, is synthesized through various esterification methods, each presenting a unique profile of efficiency, cost, and environmental impact. This guide provides a comprehensive comparison of common and novel methods for the synthesis of this compound, supported by experimental data to inform researchers, scientists, and drug development professionals in selecting the optimal synthetic route.

Comparative Analysis of Esterification Methods

The synthesis of this compound can be approached through several established chemical reactions. The choice of method often depends on factors such as desired yield, reaction time, catalyst cost, and tolerance to different functional groups. Below is a summary of key performance indicators for various esterification techniques.

MethodTypical CatalystReactantsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Direct Fischer Esterification Sulfuric Acid, p-TSAChloroacetic acid, 1-Heptanol5-8 hours85-95Low-cost catalyst, simple procedure.Reversible reaction requiring water removal, relatively long reaction times.
Acyl Chloride Method PyridineChloroacetyl chloride, 1-Heptanol1-3 hours>95High yield, fast reaction rate.[1]Use of corrosive and moisture-sensitive acyl chloride, formation of HCl byproduct.[1]
Acid Anhydride Method None or Acid/Base catalystChloroacetic anhydride, 1-Heptanol2-4 hours>90Good yield, less vigorous than acyl chloride method.[1]Anhydride can be more expensive than the corresponding acid.
Transesterification Acid or Base (e.g., NaOCH₃)Methyl/Ethyl chloroacetate, 1-Heptanol4-6 hours80-90Avoids the use of corrosive starting materials.Equilibrium-limited, may require removal of the byproduct alcohol.
Novel Coupling Reagent Method TPPO/(COCl)₂Chloroacetic acid, 1-Heptanol~1 hour>95Mild conditions, short reaction time, high yield.[2]Stoichiometric amounts of reagents are required, potential for byproduct separation challenges.[2]
Catalytic Reactive Distillation Cation exchange resinChloroacetic acid, 1-HeptanolContinuous>98High conversion and yield, integrated reaction and separation.[3]Requires specialized equipment, higher initial investment.

Visualizing the Esterification Workflow

A generalized workflow for the synthesis of this compound via esterification is depicted below. This process typically involves the reaction of a carboxylic acid or its derivative with an alcohol, followed by purification steps to isolate the final ester product.

Esterification_Workflow Reactants Reactants (e.g., Chloroacetic Acid + 1-Heptanol) Reaction_Vessel Reaction Vessel (Heating & Stirring) Reactants->Reaction_Vessel Catalyst Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Quenching Quenching (e.g., add NaHCO₃ soln.) Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) Quenching->Extraction Drying Drying (e.g., over Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Distillation) Evaporation->Purification Product This compound Purification->Product

A generalized experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed experimental protocols for two common methods are provided below.

1. Direct Fischer Esterification

This method involves the direct reaction of chloroacetic acid with 1-heptanol in the presence of an acid catalyst.

  • Materials: Chloroacetic acid (1.0 mol), 1-heptanol (1.2 mol), concentrated sulfuric acid (0.05 mol), and a water-carrying agent like cyclohexane (50 mL).

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add chloroacetic acid, 1-heptanol, and cyclohexane.

    • Slowly add concentrated sulfuric acid while stirring.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.

    • Continue the reaction for 5 hours or until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

2. Acyl Chloride Method

This method utilizes the highly reactive chloroacetyl chloride for a faster and higher-yielding reaction.

  • Materials: 1-Heptanol (1.0 mol), chloroacetyl chloride (1.1 mol), and pyridine (1.1 mol) in an inert solvent like dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-heptanol and pyridine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride to the stirred solution. An exothermic reaction will occur.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Further purification can be achieved by vacuum distillation.

Conclusion

The selection of an esterification method for the synthesis of this compound is a critical decision that impacts the overall efficiency and scalability of the process. While the acyl chloride method offers high yields in a short reaction time, direct Fischer esterification provides a more cost-effective and simpler alternative, albeit with longer reaction durations.[1] For industrial-scale production, catalytic reactive distillation presents a highly efficient process that integrates reaction and separation, leading to very high yields.[3] The novel coupling reagent method shows promise for laboratory-scale synthesis under mild conditions.[2] Ultimately, the optimal method will depend on the specific requirements of the synthesis, balancing the need for high yield and purity with considerations of cost, safety, and environmental impact.

References

Cross-reactivity studies of Heptyl chloroacetate with other functional groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heptyl chloroacetate, a member of the alkylating agent family, possesses a reactive carbon-chlorine bond susceptible to nucleophilic attack. Understanding its cross-reactivity with various functional groups is paramount for its application in drug development and chemical synthesis, where specificity is key to efficacy and safety. This guide provides an objective comparison of this compound's reactivity with common biological and chemical functional groups, supported by established reaction mechanisms and detailed experimental protocols for assessment.

Reactivity Profile of this compound

The primary mode of reaction for this compound is bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. The reactivity of various functional groups towards this compound is summarized below.

Functional GroupNucleophileExpected ReactivityProductReaction Conditions
Primary Amine R-NH₂HighHeptyl 2-(alkylamino)acetateTypically occurs readily at room temperature or with gentle heating.[1]
Secondary Amine R₂NHModerate to HighHeptyl 2-(dialkylamino)acetateReaction kinetics are generally second-order.[2][3]
Thiol R-SHVery HighHeptyl 2-((alkyl)thio)acetateThiols are potent nucleophiles and react readily, especially in their thiolate form (R-S⁻) at slightly basic pH.[4][5]
Alcohol R-OHLow to ModerateHeptyl 2-(alkoxy)acetate (Transesterification)Generally requires a catalyst (acid or base) and elevated temperatures to proceed at a significant rate.[6][7][8][9]
Carboxylic Acid R-COOHLowMixed Anhydride (with prior conversion)Direct reaction is unlikely. Conversion of this compound to chloroacetyl chloride would be required to form a mixed anhydride.[10]
Water H₂OLowHeptyl 2-hydroxyacetate (Hydrolysis)Hydrolysis is generally slow but can be catalyzed by acid or base.[11][12][13][14][15]

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, the following experimental protocols can be employed.

General Protocol for SN2 Reactivity Screening

This protocol provides a general framework for comparing the reactivity of different nucleophiles with this compound.

Materials:

  • This compound

  • A panel of nucleophiles (e.g., butylamine, dibutylamine, cysteine, butanol, butyric acid)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Internal standard (e.g., dodecane)

  • NMR tubes

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of this compound, each nucleophile, and the internal standard in the chosen solvent.

  • In a series of reaction vessels, combine the this compound solution with an equimolar amount of each nucleophile solution.

  • Add a known amount of the internal standard to each reaction mixture.

  • Maintain the reactions at a constant temperature (e.g., 25°C or 50°C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by dilution with a cold solvent).

  • Analyze the aliquots by GC-MS or HPLC to determine the concentration of the remaining this compound and the formed product relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the reaction rate for each nucleophile.

In-situ NMR Monitoring of Reaction Kinetics

This method allows for real-time monitoring of the reaction progress without the need for sample withdrawal.[16][17][18][19][20]

Materials:

  • This compound

  • Nucleophile of interest

  • Deuterated solvent (e.g., Acetonitrile-d₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound in the deuterated solvent directly in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum.

  • Inject a solution of the nucleophile into the NMR tube and mix quickly.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting material and the product in each spectrum.

  • Plot the relative integrals over time to determine the reaction kinetics.

HPLC-Based Kinetic Analysis

HPLC is a powerful technique for separating and quantifying reactants and products in a mixture, making it well-suited for kinetic studies.[21][22][23][24]

Materials:

  • This compound

  • Nucleophile of interest

  • Solvent for reaction

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase

Procedure:

  • Develop an HPLC method that can effectively separate this compound from the nucleophile and the expected product.

  • Initiate the reaction by mixing this compound and the nucleophile in a thermostated vessel.

  • At predetermined time points, withdraw aliquots and quench the reaction.

  • Inject the quenched aliquots into the HPLC system.

  • Determine the peak areas of the reactant and product.

  • Use the peak areas to calculate the concentrations and determine the reaction rate.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflows and the general SN2 reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_stocks Prepare Stock Solutions (this compound, Nucleophile, Internal Standard) mix Mix Reactants prep_stocks->mix incubate Incubate at Constant Temperature mix->incubate aliquot Withdraw Aliquots at Time Intervals incubate->aliquot quench Quench Reaction aliquot->quench analyze Analyze by GC-MS or HPLC quench->analyze plot Plot Concentration vs. Time analyze->plot kinetics Determine Reaction Kinetics plot->kinetics sn2_mechanism reactant Nu: transition_state [Nu---CH₂(Cl)---C(O)-O-Heptyl]⁻ reactant->transition_state Backside Attack substrate Heptyl-O-C(O)-CH₂-Cl substrate->transition_state product Heptyl-O-C(O)-CH₂-Nu transition_state->product leaving_group Cl⁻ transition_state->leaving_group

References

Safety Operating Guide

Proper Disposal of Heptyl Chloroacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of heptyl chloroacetate is critical for ensuring personnel safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste from generation to final disposal.

Immediate Safety and Handling Precautions

Key Hazards:

  • Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][2] It may be fatal if absorbed through the skin.[1]

  • Irritation: Causes skin irritation and can cause serious eye damage.[1][3][4] It is a lachrymator, meaning it can cause tearing.[1][3]

  • Flammability: Flammable liquid and vapor.[1][2][3][4]

  • Environmental Hazard: Very toxic to aquatic life.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant nitrile or butyl rubber gloves.

  • Eye Protection: Use chemical safety goggles and/or a face shield.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, respiratory protection may be necessary.[2]

Waste Characterization and Segregation

Proper segregation of chemical waste is a fundamental principle of laboratory safety and compliant disposal.

  • Waste Classification: this compound is a halogenated organic solvent . It must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[6]

  • Segregation: Collect this compound waste in a dedicated container labeled "Halogenated Organic Waste."[7] Never mix it with non-halogenated solvents, acids, bases, or other incompatible waste streams.[6][7] Incompatible materials include strong oxidizing agents and strong bases.[3]

On-Site Storage and Handling of Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance with regulations.

  • Container: Use a sturdy, chemically compatible container with a tightly fitting cap.[6][7] The container should be properly grounded and bonded when transferring waste to prevent static discharge.[1][3]

  • Labeling: Clearly label the waste container with a "Hazardous Waste" label.[8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and volume.

    • The date when waste was first added to the container.[8]

    • The associated hazards (e.g., Toxic, Flammable, Irritant).

  • Storage Location: Store the sealed waste container in a well-ventilated, designated satellite accumulation area within the laboratory. Use secondary containment (such as a larger, chemically resistant bin) to contain any potential leaks or spills.[6] Keep the container away from heat, sparks, open flames, and other ignition sources.[2][3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the process for the disposal of this compound waste.

Step 1: Waste Collection

  • Carefully pour the this compound waste into the designated and properly labeled "Halogenated Organic Waste" container inside a chemical fume hood.

  • Avoid overfilling the container; leave at least 10% headspace to allow for vapor expansion.[7]

  • Securely close the container cap immediately after adding waste.[6][7]

Step 2: Rinsing Contaminated Containers

  • Empty chemical containers must be properly rinsed before being discarded as regular trash.[6][7]

  • The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[6] Add this rinsate to your "Halogenated Organic Waste" container.

  • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] Given the high toxicity of related compounds, treating this compound with this level of caution is advisable.

Step 3: Handling Spills

  • For small spills (<50 mL), absorb the material onto an inert absorbent like vermiculite, cat litter, or chemical sorbent pads.[5]

  • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it through the institutional waste collection program.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[6]

Step 4: Arranging for Final Disposal

  • Once the waste container is full or has been accumulating for a set period (e.g., 6 months), arrange for its disposal.[8]

  • Contact your institution’s EHS office or a licensed hazardous waste contractor to schedule a pickup.[5][6]

  • Ensure all paperwork and container labels are completed accurately before the scheduled pickup.

  • The final disposal method will likely be high-temperature incineration at a permitted hazardous waste facility.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative data for ethyl chloroacetate, a close analog to this compound. This data should be used as a reference for assessing potential hazards.

PropertyValueSource
Flash Point 53 °C / 127.4 °F[3]
Boiling Point 144 °C @ 760 mm Hg[1]
Specific Gravity 1.1498 g/mL[1]
Water Solubility 20 g/L (20°C)[3]
Vapor Density 4.3 (air=1)[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start Waste Generation: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste (Halogenated Organic) segregate Segregate Waste Stream identify->segregate ppe->identify container Select & Label Waste Container: 'Halogenated Organic Waste' segregate->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage spill Spill Occurs? storage->spill full Container Full or Max Storage Time Reached? storage->full small_spill Small Spill: Absorb, Collect as Waste spill->small_spill Yes (small) large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes (large) spill->full No pickup Arrange Pickup with EHS or Licensed Contractor small_spill->pickup large_spill->pickup full->storage No full->pickup Yes end Final Disposal: Incineration pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Heptyl Chloroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of Heptyl chloroacetate, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical for which detailed toxicity data is not widely available. However, due to the presence of the chloroacetate group, it should be handled with significant caution, assuming it possesses hazards similar to or greater than related chloroacetate compounds like ethyl chloroacetate. The primary hazards are expected to be toxicity upon ingestion, inhalation, or skin contact, and severe irritation to the skin and eyes.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors which can cause severe eye irritation or damage.
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact, which can cause irritation and absorption of the chemical.[1]
Body Protection Chemical-resistant lab coat.Protects against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Work in a certified chemical fume hood.Minimizes inhalation of vapors.[1] In the absence of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage Procedures

Adherence to strict protocols is crucial to ensure a safe laboratory environment when working with this compound.

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily accessible. The kit should contain an absorbent material suitable for chemical spills.

    • Locate the nearest emergency eyewash station and safety shower.

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood to prevent inhalation of vapors.[1]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Ground and bond containers when transferring the material to prevent static discharge, especially if it is determined to be flammable.

    • Avoid contact with skin, eyes, and clothing.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures and Spill Management

Immediate and appropriate action during an emergency can significantly mitigate risks.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water.[1] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Workflow:

Spill_Response cluster_spill Chemical Spill Occurs cluster_immediate_actions Immediate Actions cluster_response Response Protocol Spill Spill of this compound Detected Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill (Contact EHS) SmallSpill->LargeSpill No Contain Contain Spill with Absorbent Material SmallSpill->Contain Yes Dispose Dispose of Waste Properly LargeSpill->Dispose Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue into Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->Dispose

Caption: Workflow for managing a this compound spill.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Chemical Waste:

    • Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials:

    • Dispose of any contaminated materials, such as gloves, absorbent pads, and disposable labware, as hazardous waste.[1]

    • Place these materials in a sealed and clearly labeled waste bag or container.

  • Disposal Procedure:

    • All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Standard Operating Procedure for this compound Use:

SOP_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase ReviewSDS Review SDS & Procedures DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkstation Prepare Fume Hood & Equipment DonPPE->PrepareWorkstation Transfer Transfer Chemical in Fume Hood PrepareWorkstation->Transfer Experiment Conduct Experiment Transfer->Experiment Decontaminate Decontaminate Equipment & Surfaces Experiment->Decontaminate SegregateWaste Segregate Chemical & Solid Waste Decontaminate->SegregateWaste Store Store Chemical or Dispose of Waste SegregateWaste->Store DoffPPE Doff PPE Correctly WashHands Wash Hands Thoroughly DoffPPE->WashHands Store->DoffPPE

Caption: Standard operating procedure for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.